Fmoc-l-dap(octanoyl)-oh
Description
BenchChem offers high-quality Fmoc-l-dap(octanoyl)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-l-dap(octanoyl)-oh including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153866 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-04-5 | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Dap(octanoyl)-OH: Structure, Synthesis, and Application in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and cell permeability. Among the arsenal of synthetic building blocks, lipidated amino acids have garnered significant attention for their ability to modulate the physicochemical properties of peptides, thereby improving their interaction with biological membranes. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-octanoyl-L-2,3-diaminopropionic acid (Fmoc-L-Dap(octanoyl)-OH), a key lipidated amino acid derivative. We will delve into its unique chemical structure, provide insights into its synthesis and incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore its functional implications in the design of novel antimicrobial and anticancer peptides, as well as its relevance in understanding endocrine signaling pathways.
Introduction: The Rationale for Lipidation in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited ability to cross cellular membranes. Lipidation, the covalent attachment of a lipid moiety, has emerged as a powerful strategy to overcome these limitations. The introduction of a lipid tail, such as the octanoyl group in Fmoc-L-Dap(octanoyl)-OH, increases the hydrophobicity of the peptide, which can lead to several advantageous properties:
-
Enhanced Membrane Interaction: The lipid tail can anchor the peptide to the cell membrane, facilitating its interaction with membrane-bound targets or promoting its translocation into the cell.
-
Improved Stability: The bulky lipid group can sterically hinder protease access to the peptide backbone, thereby increasing its half-life in biological systems.
-
Increased Potency: For certain applications, such as antimicrobial peptides, the lipid component can directly contribute to the mechanism of action by disrupting the bacterial cell membrane.
Fmoc-L-Dap(octanoyl)-OH is a versatile building block that combines the unique attributes of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) with the benefits of lipidation. The Dap scaffold provides a site for the attachment of the octanoyl group via its β-amino group, while the α-amino group is protected with the base-labile Fmoc group, rendering it fully compatible with standard Fmoc-based SPPS protocols.
Physicochemical Properties and Structure
Fmoc-L-Dap(octanoyl)-OH is a white to off-white solid with the following key physicochemical properties:
| Property | Value |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(octanoylamino)propanoic acid |
| CAS Number | 1423018-04-5 |
| Molecular Formula | C26H32N2O5 |
| Molecular Weight | 452.54 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and NMP |
The chemical structure of Fmoc-L-Dap(octanoyl)-OH is depicted below:
Figure 1: Chemical Structure of Fmoc-L-Dap(octanoyl)-OH.
Synthesis of Fmoc-L-Dap(octanoyl)-OH
The synthesis of Fmoc-L-Dap(octanoyl)-OH typically involves a multi-step process starting from a suitably protected L-serine or L-aspartic acid derivative. A common strategy involves the selective acylation of the β-amino group of a diaminopropionic acid precursor.
Exemplary Synthetic Route:
Figure 2: Exemplary synthetic workflow for Fmoc-L-Dap(octanoyl)-OH.
Detailed Protocol for Nβ-Acylation:
-
Starting Material: Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH).
-
Reagents: Octanoyl chloride or N-octanoyloxysuccinimide, Diisopropylethylamine (DIPEA), and a suitable solvent such as N,N-Dimethylformamide (DMF).
Procedure:
-
Dissolve Fmoc-L-Dap-OH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (typically 1.1 to 1.5 equivalents) to the solution to act as a base.
-
Slowly add a solution of octanoyl chloride or N-octanoyloxysuccinimide (1.0 to 1.2 equivalents) in DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Fmoc-L-Dap(octanoyl)-OH.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture.
-
Performing the reaction at 0 °C helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
DIPEA is a non-nucleophilic base that effectively scavenges the hydrochloric acid generated when using octanoyl chloride, driving the reaction to completion.
-
N-octanoyloxysuccinimide is an alternative acylating agent that can lead to cleaner reactions with fewer byproducts.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Dap(octanoyl)-OH is readily incorporated into peptide chains using standard Fmoc-based SPPS protocols. However, the lipophilic nature of the octanoyl side chain can present challenges, primarily related to peptide aggregation on the solid support.
General SPPS Cycle for Incorporating Fmoc-L-Dap(octanoyl)-OH:
Figure 3: SPPS cycle for incorporating Fmoc-L-Dap(octanoyl)-OH.
Detailed Protocol for Coupling:
-
Resin: Standard resins for Fmoc-SPPS, such as Rink amide or Wang resin, can be used.
-
Coupling Reagents: Common coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma are suitable.
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine and byproducts.
-
Activation: In a separate vessel, pre-activate Fmoc-L-Dap(octanoyl)-OH (typically 3-5 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure complete reaction.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
Overcoming Aggregation:
The hydrophobic octanoyl chain can promote inter-chain aggregation, leading to incomplete coupling and deprotection steps. The following strategies can be employed to mitigate this issue[1]:
-
Solvent Choice: Use of more polar solvent mixtures, such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) in DMF, can help to disrupt aggregates.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can interfere with hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve reaction kinetics and disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling and deprotection times, often minimizing aggregation-related problems.
Function and Applications
The incorporation of Fmoc-L-Dap(octanoyl)-OH into peptides has proven to be a valuable strategy in various fields of drug discovery and chemical biology.
Antimicrobial Peptides (AMPs)
Lipidation is a well-established strategy for enhancing the activity of antimicrobial peptides. The octanoyl group of Fmoc-L-Dap(octanoyl)-OH can significantly improve the potency of AMPs against a broad spectrum of bacteria.
Mechanism of Action:
Octanoylated AMPs typically exert their antimicrobial effect through membrane disruption. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged bacterial membrane. The hydrophobic octanoyl tail then inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This results in leakage of cellular contents and ultimately cell death.
Quantitative Data for Octanoylated Antimicrobial Peptides:
| Lipopeptide | Target Organism | MIC (µg/mL) |
| Octanoyl-Dap-D-Leu-Thr | K. pneumoniae | <0.125 |
| Octanoyl-Orn-D-Leu-Thr | K. pneumoniae | 0.5 |
Table adapted from a study on synthetic lipopeptides, demonstrating the potency of octanoylated structures[2].
Anticancer Peptides (ACPs)
Similar to their antimicrobial counterparts, the lytic and membrane-disrupting properties of lipidated peptides can be harnessed for anticancer therapy. Cancer cell membranes often exhibit an increased negative charge compared to healthy cells, providing a degree of selectivity for cationic ACPs. The octanoyl group can enhance the peptide's ability to disrupt the cancer cell membrane, leading to apoptosis or necrosis.
Quantitative Data for Anticancer Peptides:
While specific IC50 values for peptides containing Fmoc-L-Dap(octanoyl)-OH are not widely reported, the general principle of using lipidation to enhance anticancer activity is well-documented. For example, various anticancer peptides have demonstrated IC50 values in the low micromolar range against different cancer cell lines[3][4]. The incorporation of an octanoyl group is expected to modulate these values, potentially leading to increased potency.
Ghrelin Signaling and Endocrine Research
Ghrelin is a 28-amino acid peptide hormone that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis. A unique feature of ghrelin is its post-translational modification with an n-octanoyl group on the serine at position 3. This octanoylation is essential for its biological activity, as it enables the binding and activation of its cognate receptor, the growth hormone secretagogue receptor (GHSR).
The study of ghrelin signaling often involves the use of synthetic ghrelin analogues. Fmoc-L-Dap(octanoyl)-OH can be a valuable tool in this context, allowing for the synthesis of ghrelin mimetics with modified properties.
Ghrelin Signaling Pathway:
Figure 4: Simplified ghrelin signaling pathway via Gq/11. Octanoylated ghrelin binds to its receptor, GHSR, leading to the activation of downstream signaling cascades that regulate appetite and other physiological processes[5][6][7].
Conclusion
Fmoc-L-Dap(octanoyl)-OH is a valuable and versatile building block for the synthesis of lipidated peptides with enhanced biological activities. Its compatibility with standard Fmoc-SPPS protocols, coupled with the beneficial effects of the octanoyl group, makes it an attractive tool for researchers in the fields of antimicrobial and anticancer drug discovery, as well as for studying endocrine signaling pathways. While challenges such as on-resin aggregation can arise during synthesis, these can be effectively managed through strategic modifications to the SPPS protocol. The continued exploration of peptides incorporating Fmoc-L-Dap(octanoyl)-OH holds significant promise for the development of novel and more effective peptide-based therapeutics.
References
-
Chem-Impex. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Castañeda, C. A., et al. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. ACS infectious diseases, 6(3), 537–546. [Link]
-
Taylor, R. L., et al. Cellular Uptake of a Fluorescent Ligand Reveals Ghrelin O-Acyltransferase Interacts with Extracellular Peptides and Exhibits Unexpected Localization for a Secretory Pathway Enzyme. ACS Chemical Biology, 18(8), 1735-1743. [Link]
-
Silverman, J. A., et al. Daptomycin: a lipopeptide antibiotic for the treatment of serious Gram-positive infections. Journal of Antimicrobial Chemotherapy, 55(5), 635-643. [Link]
-
Hougland, J. L. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Biochemical Society Transactions, 47(1), 169-178. [Link]
-
de la Fuente-Núñez, C., et al. A synthetic lipopeptide targeting top-priority multidrug-resistant Gram-negative pathogens. Nature Communications, 13(1), 1625. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Merz, K. M. Jr. Molecular dynamics simulations of lipid bilayers. Current opinion in structural biology, 7(4), 511–517. [Link]
-
ResearchGate. Schematic diagram of the ghrelin signal pathway. [Link]
-
Rocchi, R., et al. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(6), 2345-2357. [Link]
-
ResearchGate. A schematic drawing of the major signaling pathways regulated by ghrelin... [Link]
-
ResearchGate. The IC50 values of 5 peptides inhibited the proliferation of 5 kinds of cells in vitro. [Link]
-
Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
-
Wang, G., et al. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides. International Journal of Molecular Sciences, 22(11), 5693. [Link]
-
Canadian Science Publishing. On the selectivity of acylation of unprotected diamino acids. [Link]
-
ResearchGate. MIC values of the peptides in different salt ions. [Link]
-
MDPI. EGFR- and Integrin αVβ3-Targeting Peptides as Potential Radiometal-Labeled Radiopharmaceuticals for Cancer Theranostics. [Link]
-
UCL Discovery. CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity Katharine Hammond,a,b,c Bart W. Hooge. [Link]
-
PNAS. Ghrelin octanoylation mediated by an orphan lipid transferase. [Link]
-
MDPI. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin. [Link]
-
ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
ResearchGate. Correlation between the logD and the IC50 values in alkanoyl-protected... [Link]
-
Wikipedia. Ghrelin. [Link]
-
PubMed. Molecular dynamics simulations of lipid bilayers. [Link]
-
PubMed. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. [Link]
-
PubMed. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. [Link]
-
PubMed Central. Prediction of anticancer peptides derived from the true lectins of Phoenix dactylifera and their synergetic effect with mitotane. [Link]
-
MDPI. Antimicrobial Peptide Identified via Machine Learning Presents Both Potent Antibacterial Properties and Low Toxicity toward Human Cells. [Link]
-
ResearchGate. MIC values of different antimicrobial peptides. [Link]
-
UWSpace. Synthesis and Analysis of Daptomycin Analogues. [Link]
-
YouTube. MolPlay: coarse grained interactive molecular dynamics of a transmembrane peptide. [Link]
-
PubMed Central. Small lipopeptides possess anti-biofilm capability comparable to daptomycin and vancomycin. [Link]
Sources
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- 2. A synthetic lipopeptide targeting top-priority multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to Fmoc-L-Dap(octanoyl)-oh for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(octanoyl)-L-2,3-diaminopropionic acid, or Fmoc-L-Dap(octanoyl)-oh. It is a specialized amino acid derivative crucial for the synthesis of lipidated peptides (lipopeptides). This document will delve into the technical specifications of commercially available Fmoc-L-Dap(octanoyl)-oh, its strategic applications in drug development, and detailed protocols for its successful incorporation into peptide sequences.
Introduction: The Strategic Advantage of Lipidation in Peptide Therapeutics
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and limited cell permeability. A proven strategy to overcome these limitations is lipidation, the covalent attachment of a lipid moiety to the peptide backbone.[1][2] This modification enhances the peptide's hydrophobicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.
Fmoc-L-Dap(octanoyl)-oh is a key building block in this endeavor. The L-2,3-diaminopropionic acid (Dap) core provides a versatile scaffold, with the α-amino group protected by the base-labile Fmoc group for standard solid-phase peptide synthesis (SPPS), and the β-amino group acylated with an eight-carbon octanoyl chain. This N-terminal acylation can significantly influence the resulting lipopeptide's biological activity and physical properties.[3]
Commercial Suppliers and Technical Specifications
A critical first step in any research or development project is the sourcing of high-quality reagents. Several commercial suppliers offer Fmoc-L-Dap(octanoyl)-oh. The following table provides a comparative summary of offerings from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) to ensure the material meets the requirements of their specific application.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Analytical Method |
| ChemPep | Fmoc-Dap(Octanoyl)-OH | 1423018-04-5 | C₂₆H₃₂N₂O₅ | >98% (HPLC) | HPLC, NMR |
| Combi-Blocks | Fmoc-l-dap(octanoyl)-oh | 1423018-04-5 | C₂₆H₃₂N₂O₅ | 98% | Not specified |
| CP Lab Safety | Fmoc-L-Dap(Octanoyl)-OH | 1423018-04-5 | C₂₆H₃₂N₂O₅ | 99%+ (HPLC) | HPLC |
| Benchchem | Fmoc-l-dap(octanoyl)-oh | 1423018-04-5 | C₂₆H₃₂N₂O₅ | >98% | Not specified |
Note: This information is based on publicly available data and is subject to change. Please verify with the supplier for the most current specifications.
For comparison, other Nβ-acylated or protected Fmoc-L-Dap derivatives are also commercially available, offering a range of side-chain functionalities for diverse research needs.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | Fmoc-Dap(Boc)-OH | 162558-25-0 | ≥97.0% (HPLC) |
| Aapptec Peptides | Fmoc-Dap(Boc)-OH | 162558-25-0 | Not specified |
| Sigma-Aldrich | Fmoc-Dap(Fmoc)-OH | 201473-90-7 | ≥97.0% (HPLC) |
| Sigma-Aldrich | Fmoc-Dap(Alloc)-OH | 188970-92-5 | ≥98.5% (HPLC) |
| ChemPep | Fmoc-D-Dap(Ac)-OH | Not specified | >98% (HPLC) |
The Role of the Octanoyl Group: A Deeper Dive
The octanoyl group, an eight-carbon saturated fatty acid, is not merely a passive hydrophobic tag. Its specific length and nature play a crucial role in the biological activity of the resulting lipopeptide.
Impact on Biological Activity:
-
Enhanced Receptor Interaction: The octanoyl chain can establish favorable hydrophobic interactions with receptor binding pockets, potentially increasing binding affinity and potency.[3]
-
Modulation of Self-Assembly: The lipophilic nature of the octanoyl group can induce self-assembly of the lipopeptide into nanostructures, which can influence its bioavailability and therapeutic action.
-
Improved Membrane Permeability: The increased lipophilicity facilitates passive diffusion across cell membranes, a significant advantage for targeting intracellular components.
-
Increased Proteolytic Stability: The bulky lipid chain can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the peptide.[1]
A notable example of the biological significance of octanoylation is the hormone ghrelin, where the attachment of an octanoyl group to a serine residue is essential for its activity.
Synthesis of Fmoc-L-Dap(octanoyl)-oh: A Conceptual Workflow
While detailed proprietary synthesis protocols are not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely begin with a suitably protected L-2,3-diaminopropionic acid derivative.
Caption: Conceptual workflow for the synthesis of Fmoc-L-Dap(octanoyl)-oh.
Experimental Protocol: Incorporation of Fmoc-L-Dap(octanoyl)-oh in Fmoc-SPPS
The successful incorporation of a lipophilic amino acid like Fmoc-L-Dap(octanoyl)-oh into a growing peptide chain requires careful optimization of coupling conditions to overcome potential challenges such as steric hindrance and aggregation. The following is a detailed, field-proven protocol for manual Fmoc-SPPS.
Materials:
-
Fmoc-L-Dap(octanoyl)-oh
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-L-Dap(octanoyl)-oh:
-
In a separate vial, dissolve Fmoc-L-Dap(octanoyl)-oh (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the bulky nature of the octanoyl group, a longer coupling time is recommended.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or consider a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin as described in step 4.
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in your peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Caption: Workflow for the incorporation of Fmoc-L-Dap(octanoyl)-oh in SPPS.
Conclusion: Empowering Peptide Drug Discovery
Fmoc-L-Dap(octanoyl)-oh is a powerful tool for medicinal chemists and peptide scientists seeking to enhance the therapeutic properties of their peptide candidates. The strategic incorporation of the octanoyl group can significantly improve a peptide's pharmacokinetic profile and biological activity. By understanding the technical nuances of this specialized amino acid derivative and employing optimized synthesis protocols, researchers can unlock new possibilities in the development of next-generation lipopeptide therapeutics.
References
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved February 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved February 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Mtt)-OH [654670-89-0]. Retrieved February 3, 2026, from [Link]
-
Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved February 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Retrieved February 3, 2026, from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Walia, N. K., & Cameotra, S. S. (2015). Lipopeptides: Biosynthesis and Applications. Journal of Microbial & Biochemical Technology, 7(2), 055-060.
- Zhang, L., & Bulaj, G. (2012). Converting peptides into drug leads by lipidation. Current medicinal chemistry, 19(11), 1602–1618.
- Toth, I., & Simerska, P. (2019). Peptide Lipidation: A Synthetic Strategy to Afford Peptide Based Therapeutics. Current medicinal chemistry, 26(28), 5339–5355.
- Gazit, E. (2023). Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups.
- Roviello, G. N., Musumeci, D., Starnone, S., & Di Mauro, E. (2016).
- Hayashi, Y., et al. (2016). Effect of N-Terminal Acylation on the Activity of Myostatin Inhibitory Peptides. ChemMedChem, 11(8), 803-807.
- Meza-Cervantez, G., et al. (2022). Optimization of Lipopeptide Biosurfactant Production by Salibacterium sp. 4CTb in Batch Stirred-Tank Bioreactors.
- Gopi, H., & Ganesan, A. (2004). Influence of Silaproline on Peptide Conformation and Bioactivity. Journal of medicinal chemistry, 47(22), 5513–5520.
- Li, X., et al. (2023). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Foods, 12(22), 4139.
- Jacques, P., et al. (2021). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Bioengineering and Biotechnology, 9, 642431.
-
Wikipedia contributors. (2023, December 29). Post-translational modification. In Wikipedia, The Free Encyclopedia. Retrieved 06:40, February 3, 2026, from [Link]
Sources
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of N-Terminal Acylation on the Activity of Myostatin Inhibitory Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Synthesis Integration of Fmoc-L-Dap(octanoyl)-OH
Executive Summary
Fmoc-L-Dap(octanoyl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-octanoyl-L-2,3-diaminopropionic acid) is a critical building block in the engineering of lipopeptides.[1] By introducing a C8 fatty acid tail via a non-proteinogenic amino acid scaffold, researchers can significantly enhance the albumin binding, plasma half-life, and membrane permeability of therapeutic peptides.
However, the amphiphilic nature of this molecule presents unique challenges in solubility , on-resin aggregation , and purification . This guide moves beyond basic MSDS data to provide a field-proven operational framework for safe handling and high-fidelity synthesis integration.
Part 1: Chemical Identity & Physicochemical Properties
Understanding the dual nature of this molecule—part amino acid, part lipid—is essential for predicting its behavior in solution.
| Property | Data | Operational Implication |
| CAS Number | 1423018-04-5 (Free Acid) | Verify specific salt forms (e.g., DCHA salts) as MW differs.[1] |
| Molecular Formula | C | |
| Molecular Weight | ~450.5 g/mol | |
| Solubility | Soluble in DMF, NMP, DCM.[1] | Critical: High concentrations (>0.3 M) in pure DMF may form micelles or gels.[1] |
| Hygroscopicity | Moderate to High | Must be stored desiccated; water absorption accelerates Fmoc deprotection.[1] |
| Appearance | White to off-white powder | Clumping indicates moisture contamination.[1] |
Part 2: Hazard Identification & Toxicology
While classified under standard GHS categories for Fmoc-amino acids, the lipophilic tail alters the risk profile regarding skin absorption and decontamination.[1]
GHS Classification[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
Specific Lipophilic Hazards
Unlike standard amino acids (e.g., Fmoc-Ala-OH), Fmoc-L-Dap(octanoyl)-OH acts as a surfactant .[1]
-
Enhanced Dermal Absorption: The octanoyl tail facilitates penetration through the stratum corneum.[1] Standard nitrile gloves may have reduced breakthrough times.[1] Double gloving is recommended.
-
Persistence: Spills are difficult to clean with water alone; the substance will smear rather than dissolve.[1] Use ethanol or acetone for surface decontamination.[1]
Part 3: Storage & Stability Protocol
Improper storage leads to spontaneous Fmoc cleavage or hydrolysis of the octanoyl amide bond.
-
Temperature: Store at +2°C to +8°C (Long term: -20°C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]
-
Equilibration: CRITICAL STEP. Allow the bottle to warm to room temperature before opening. Opening a cold bottle introduces condensation, which catalyzes hydrolysis.[1]
Part 4: Operational Handling & Solubilization
The most common failure mode in lipopeptide synthesis is incomplete coupling due to poor solubility or aggregation.
The "Micelle Trap"
In polar solvents like DMF, the hydrophobic octanoyl tails may cluster to shield themselves from the solvent, forming micelles. This steric shielding prevents the activated carboxyl group from reacting with the resin-bound amine.[1]
Solubilization Decision Tree
Follow this logic flow to ensure monomeric dispersion prior to coupling.
Figure 1: Solubilization workflow to prevent aggregation and micelle formation.[1]
Part 5: SPPS Integration Protocol
Integrating Fmoc-L-Dap(octanoyl)-OH into Solid Phase Peptide Synthesis (SPPS) requires modifying standard protocols to overcome steric hindrance.[1]
Coupling Reagents
-
Recommended: HATU/HOAt or DIC/Oxyma Pure .[1]
-
Why: HATU provides faster kinetics, crucial for bulky lipophilic residues.[1]
-
-
Avoid: HBTU/TBTU (lower reactivity may lead to deletion sequences with this specific derivative).[1]
The "Difficult Sequence" Protocol
The octanoyl group increases the aggregation potential of the growing peptide chain (beta-sheet formation).[1]
Step-by-Step Optimization:
-
Resin Selection: Use PEG-PS (e.g., Tentagel) or ChemMatrix resins.[1] Polystyrene (PS) resins often collapse when lipophilic chains are introduced.[1]
-
Swelling: Ensure resin is swollen in DCM (dichloromethane) prior to the coupling step to expand the polymer matrix.[1][3]
-
Coupling Cycle:
-
Equivalents: Use 3.0 - 4.0 eq of amino acid.[1]
-
Time: Extend coupling time to 2 hours (vs. standard 45 mins).
-
Double Coupling: MANDATORY. Perform the coupling reaction twice to ensure >99% conversion.
-
-
Capping: Acetylate unreacted amines after the coupling step using Acetic Anhydride/DIEA to prevent deletion sequences.
Cleavage Cocktail
The octanoyl amide bond is stable to TFA.
-
Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Note: If the peptide is very hydrophobic, the cleaved peptide may precipitate on the resin in high-TFA concentrations.
-
Fix: Wash the resin with pure TFA, then DCM, then Acetic Acid to recover all peptide.
-
Part 6: Waste Disposal & Decontamination
Disposal
-
Category: Halogen-free organic solvents (if no DCM used) or Halogenated organic solvents.[1]
-
Special Note: Do not pour down drains. The surfactant properties can interfere with wastewater treatment biological layers.[1]
Spill Cleanup
-
Isolate: Ventilate area.
-
Absorb: Use vermiculite or sand.[1]
-
Clean: Wipe surface with Acetone followed by Ethanol .[1] Water will only spread the lipophilic powder.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136127059 (Fmoc-Dap(octanoyl)-OH).[1] Retrieved from [Link][1]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4] Nature Protocols, 2(12), 3247–3256.[1] [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][3] Journal of Peptide Science, 22(1), 4-27.[1] [Link][1]
Sources
Methodological & Application
Application and Protocol for Solid-Phase Synthesis of Lipopeptides Using Fmoc-L-Dap(octanoyl)-OH
Introduction: The Significance of Lipopeptides and the Role of Acylated Amino Acids
Lipopeptides, a class of molecules combining the structural features of peptides and lipids, are at the forefront of therapeutic and biotechnological research. Their amphiphilic nature imparts unique biological activities, including antimicrobial, antiviral, and antitumor properties. The covalent attachment of a lipid moiety to a peptide backbone can significantly enhance membrane interaction, improve pharmacokinetic profiles, and increase the therapeutic efficacy of peptide-based drugs. A prime example of this strategy's success is seen in blockbuster drugs like Liraglutide and Semaglutide, where fatty acid modification extends serum half-life through albumin binding.[1]
Fmoc-L-Dap(octanoyl)-OH is a specialized amino acid derivative designed for the seamless incorporation of a lipid chain during standard Fmoc-based solid-phase peptide synthesis (SPPS). It features an L-2,3-diaminopropionic acid (Dap) core, where the Nα-amine is protected by the base-labile Fmoc group for chain elongation, and the Nβ-amine is acylated with an eight-carbon octanoyl group. This building block offers a straightforward and efficient method for synthesizing well-defined lipopeptides, bypassing the need for post-synthetic modification of the peptide chain.
This technical guide provides a comprehensive protocol for the use of Fmoc-L-Dap(octanoyl)-OH in SPPS, detailing the underlying chemical principles, step-by-step procedures, and critical considerations for successful lipopeptide synthesis.
Chemical Structure and Properties
Fmoc-L-Dap(octanoyl)-OH is a non-canonical amino acid with the following key structural features:
-
Nα-Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, preventing self-polymerization and allowing for controlled, stepwise peptide chain elongation.[2] It is readily removed by a weak base, typically a solution of piperidine in DMF, which is a cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[2][3]
-
Nβ-Octanoyl Moiety: The stable amide linkage of the octanoyl group to the side-chain amine of the Dap residue introduces the desired lipophilicity. This eight-carbon fatty acid chain is crucial for the lipopeptide's biological function and pharmacokinetic properties.
-
L-Stereochemistry: The L-configuration at the alpha-carbon is consistent with naturally occurring amino acids in proteins.
Molecular Formula: C₂₆H₃₂N₂O₅ Molecular Weight: 452.54 g/mol [1]
Principle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][4]
The synthesis cycle consists of two main steps:
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine base, such as 20% piperidine in N,N-dimethylformamide (DMF).[4][5] This exposes a free primary amine for the next coupling step.
-
Coupling: The next Fmoc-protected amino acid is activated and then reacted with the newly exposed N-terminal amine of the peptide-resin, forming a new peptide bond.[2]
These two steps are repeated until the desired peptide sequence is assembled. The choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions.
Workflow of a Single SPPS Cycle
Caption: General workflow of an Fmoc-SPPS cycle.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-L-Dap(octanoyl)-OH | Peptide Synthesis Grade | Commercially Available | Store at 2-8°C. |
| Rink Amide or Wang Resin | 100-200 mesh | Novabiochem, Iris Biotech, etc. | Choice depends on desired C-terminus (amide or acid). |
| Fmoc-protected Amino Acids | Peptide Synthesis Grade | Commercially Available | Standard proteinogenic and other non-canonical amino acids. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Acros, Biosolve, etc. | Use high-quality, amine-free DMF.[5] |
| Piperidine | Reagent Grade | Sigma-Aldrich, etc. | For Fmoc deprotection. |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Aldrich, etc. | Base for coupling reactions. |
| HBTU, HCTU, or HATU | Peptide Synthesis Grade | Commercially Available | Coupling reagents. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Iris Biotech, etc. | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich, etc. | Scavenger for cleavage. |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | For washing and cleavage. |
| Diethyl Ether (Cold) | Reagent Grade | Commercially Available | For peptide precipitation. |
Protocol 1: Solid-Phase Synthesis of a Model Lipopeptide
This protocol describes the manual synthesis of a model lipopeptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes with gentle agitation.[6] c. Drain the DMF.
2. Initial Fmoc Deprotection (of the Rink Amide Linker): a. Add a solution of 20% piperidine in DMF (v/v) to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[6][7] d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 min).
3. Coupling of the First Amino Acid (Excluding Fmoc-L-Dap(octanoyl)-OH): a. In a separate vial, dissolve the first Fmoc-amino acid (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF. b. Pre-activate the mixture by stirring for 3-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3 x 2 min). f. Optional: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recoupling is necessary.[8]
4. Peptide Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Incorporation of Fmoc-L-Dap(octanoyl)-OH: a. Perform the Fmoc deprotection step as described in Step 2 to expose the N-terminal amine of the growing peptide chain. b. Prepare the coupling solution for Fmoc-L-Dap(octanoyl)-OH:
- Dissolve Fmoc-L-Dap(octanoyl)-OH (2 eq, 0.2 mmol) in DMF. Due to the lipophilic nature of the octanoyl chain, ensure complete dissolution. A small amount of DCM can be added if necessary.
- Add a coupling reagent such as HATU (1.9 eq, 0.19 mmol) and a base like DIPEA or collidine (4 eq, 0.4 mmol).
- Rationale: The use of a more potent coupling reagent like HATU is recommended for potentially sterically hindered or difficult couplings, which can sometimes be the case with modified amino acids.[8] c. Add the activated Fmoc-L-Dap(octanoyl)-OH solution to the resin and agitate for 2-4 hours. A longer coupling time may be beneficial to ensure complete reaction. d. Wash the resin thoroughly with DMF (5 x 2 min) and DCM (3 x 2 min).
6. Final Fmoc Deprotection: a. After coupling the final amino acid (which could be the Dap derivative or another amino acid), perform a final deprotection step as described in Step 2 to remove the last Fmoc group. b. Wash the resin with DMF (5 x 2 min) followed by DCM (5 x 2 min) and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This step simultaneously cleaves the synthesized lipopeptide from the solid support and removes any acid-labile side-chain protecting groups.
1. Preparation of the Cleavage Cocktail: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). b. Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt). TIS acts as a scavenger to trap highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.
2. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). b. Agitate gently at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the crude lipopeptide into a fresh centrifuge tube. d. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
3. Precipitation and Isolation: a. Precipitate the crude lipopeptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. b. Centrifuge the mixture to pellet the precipitated peptide. c. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude lipopeptide under a stream of nitrogen or in a vacuum desiccator.
Mechanism of Fmoc Deprotection and Cleavage
Caption: Key mechanisms in Fmoc-SPPS.
Analysis and Characterization of the Final Lipopeptide
After synthesis and purification, it is essential to verify the identity and purity of the final lipopeptide product.
1. Purification:
-
The crude lipopeptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C8 or C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The increased lipophilicity from the octanoyl chain may require a higher percentage of organic solvent for elution.
2. Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified lipopeptide.[9][10] This provides direct evidence of successful synthesis and incorporation of the Fmoc-L-Dap(octanoyl)-OH residue.
-
Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single major peak.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purification and Purity Assessment | A single, sharp peak for the purified product. Purity >95% is often desired. |
| Mass Spectrometry | Identity Confirmation | Observed mass should match the calculated theoretical mass of the target lipopeptide. |
Troubleshooting and Expert Insights
-
Poor Coupling Efficiency of Fmoc-L-Dap(octanoyl)-OH: The bulky Fmoc group combined with the lipophilic octanoyl chain can sometimes lead to slower coupling kinetics or aggregation.
-
Aggregation During Synthesis: The growing lipopeptide chain can aggregate on the resin, leading to incomplete reactions.
-
Solution: Incorporate "difficult sequence" protocols, such as using lower resin loading, performing couplings at elevated temperatures (if using appropriate equipment), or incorporating backbone-protecting groups in problematic regions.
-
-
Low Yield After Cleavage: This can result from incomplete synthesis or issues during precipitation.
-
Solution: Ensure each coupling step goes to completion using a monitoring test like the Kaiser test. During precipitation, ensure the ether is sufficiently cold and allow adequate time for the peptide to precipitate fully before centrifugation.
-
-
Solubility Issues: The final purified lipopeptide may have limited solubility in aqueous buffers.
-
Solution: Lyophilized lipopeptides may require initial dissolution in a small amount of an organic solvent like DMSO or DMF before dilution with aqueous buffers. The presence of the octanoyl chain will significantly increase hydrophobicity.
-
Conclusion
Fmoc-L-Dap(octanoyl)-OH is a valuable and efficient building block for the synthesis of lipopeptides via standard Fmoc-SPPS protocols. By understanding the principles of the synthesis cycle and carefully selecting coupling and cleavage conditions, researchers can successfully incorporate this lipidated amino acid to create novel peptide-based therapeutics and research tools. The protocols and insights provided in this guide offer a robust framework for achieving high-yield and high-purity synthesis of custom lipopeptides.
References
- Google Patents. (2021). US20210009631A1 - Solid phase synthesis of acylated peptides.
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Burgess, K. (2021, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- Cochrane, S. A., Findlay, B., & Vederas, J. C. (2014). Solid-Phase Synthesis of Octapeptin Lipopeptides. The Journal of Organic Chemistry, 79(22), 11052–11065.
- Pathak, T. P., & Sigdel, T. K. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 17(9), 10498–10507.
- Lee, H. J., Kang, S., & Kim, J. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(5), 2056–2062.
- Biniarz, P., Ławniczak, Ł., & Szulc, A. (2017). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. Analytical and Bioanalytical Chemistry, 409(21), 5131–5141.
- Reverter, D., & Nicolas, E. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7545.
- Sharma, D., & Singh, B. (2016). Screening concepts, characterization and structural analysis of microbial-derived bioactive lipopeptides: a review. Critical Reviews in Biotechnology, 36(4), 697–717.
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
- Bedlovičová, Z., Englerová, K., & Pristaš, P. (2018). Identification of Lipopeptides Produced by Bacillus amyloliquefaciens Strains. Nova Biotechnologica et Chimica, 17(1), 50–57.
-
Iris Biotech GmbH. (n.d.). Peptide Modifiers. Retrieved from [Link]
- Wang, X., Mu, B., & Lu, J. (2015). Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization. Analytical Sciences, 31(10), 1029–1034.
- Fujii, N., Otaka, A., & Sugiyama, N. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis.
- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
- Zhao, X., Li, Y., & Liu, Z. (2017). Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments. Frontiers in Microbiology, 8, 1493.
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. youtube.com [youtube.com]
- 4. US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. Frontiers | Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments [frontiersin.org]
- 11. bachem.com [bachem.com]
Application Note: Precision Purification of Octanoylated Peptides by RP-HPLC
Introduction: The "Hydrophobic Foot" Challenge
The purification of octanoylated peptides—most notably Ghrelin (an endogenous ligand for the growth hormone secretagogue receptor)—presents a unique chromatographic paradox. While the peptide backbone is often hydrophilic, the post-translational modification (PTM) of a specific serine residue (typically Ser-3) with an octanoic acid (C8) moiety introduces a localized, highly hydrophobic "foot."
In Reverse Phase HPLC (RP-HPLC), this lipid tail dominates the interaction with the stationary phase. The challenge is not merely retention, but selectivity and stability . The octanoyl ester bond is chemically labile, susceptible to hydrolysis (de-acylation) particularly under basic conditions or prolonged exposure to aqueous acidic environments. Furthermore, the "des-acyl" impurity (the peptide without the octanoyl group) often co-elutes with truncated synthesis byproducts, requiring a separation strategy that balances resolution with rapid processing to preserve structural integrity.
This guide details a robust, self-validating protocol for purifying these labile lipopeptides, moving beyond generic "peptide" methods to address the specific physicochemical constraints of the octanoyl ester.
Physicochemical Constraints & Strategy
The Stability/Selectivity Matrix
Success in purifying octanoylated peptides relies on managing two opposing forces:
-
Hydrophobic Resolution: The C8 tail requires sufficient organic solvent strength to elute, but the "sticky" nature of the tail causes peak tailing.
-
Ester Instability: The ester bond connecting the octanoic acid to the serine hydroxyl is prone to hydrolysis.
-
High pH (> 7.5): Rapid base-catalyzed hydrolysis occurs. Avoid ammonium bicarbonate buffers.
-
Low pH (< 2.0): Acid-catalyzed hydrolysis is slower but significant over long runs.
-
Thermodynamics: Elevated column temperatures (>40°C) sharpen peaks but exponentially increase hydrolysis rates.
-
Stationary Phase Selection
The "Hydrophobic Foot" theory suggests that the lipid tail inserts deeply into the alkyl chains of the stationary phase.
| Parameter | Recommendation | Scientific Rationale |
| Ligand | C8 (Octyl) or C18 | C8 is often superior to C18 for octanoylated peptides. It provides sufficient retention without the "irreversible" binding or excessive peak broadening seen with high-density C18 phases. |
| Pore Size | 100Å - 300Å | Use 300Å if the peptide backbone >30 residues to prevent size-exclusion effects. For standard Ghrelin (28 residues), 100Å is acceptable but 300Å yields sharper peaks. |
| Carbon Load | Moderate (~10%) | High carbon load increases retention time, prolonging exposure to acidic mobile phases and risking hydrolysis. |
| End-capping | Double End-capped | Essential to minimize interaction with residual silanols, which otherwise bind the basic residues (Lys/Arg) common in Ghrelin sequences. |
Method Development & Protocol
Mobile Phase Chemistry
Standard TFA systems are preferred over Formic Acid due to the ion-pairing effect of trifluoroacetate, which masks the positive charges on the peptide backbone, reducing peak tailing.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]
-
Note: Avoid Methanol. It generates higher backpressure and often results in broader peaks for lipopeptides compared to ACN.
-
Sample Preparation (Critical Step)
Direct dissolution in 100% aqueous buffer often leads to aggregation or adsorption to vial walls due to the lipid tail.
Protocol:
-
Wetting: Dissolve the crude lyophilized powder initially in a minimal volume of 50% Acetic Acid/Water or 10% ACN/Water . The organic content disrupts hydrophobic aggregates.
-
Dilution: Dilute with Solvent A to reach a final concentration of <20% organic modifier.
-
Filtration: 0.22 µm PVDF filter. Do not use Nylon (binds peptides).
The "Shallow Gradient" Elution Protocol
The separation of the Octanoylated form (Target) from the Des-acyl form (Impurity) requires a specific gradient slope. The Des-acyl form elutes earlier due to the lack of the C8 chain.
Instrument Settings:
-
Flow Rate: 1.0 mL/min (analytical) / 15-20 mL/min (preparative).
-
Detection: UV 214 nm (peptide bond) and 280 nm (Trp/Tyr residues).
-
Temperature: 25°C (Strictly Controlled). Do not heat to improve resolution; the yield loss via hydrolysis outweighs the peak shape benefit.
Gradient Table (Example for Ghrelin):
| Time (min) | % Solvent B | Slope | Phase Description |
| 0.0 | 5 | - | Equilibration |
| 2.0 | 5 | Isocratic | Load/Desalt (Elutes salts/polar impurities) |
| 5.0 | 20 | Steep | Approach (Quickly reach elution window) |
| 35.0 | 50 | 1% / min | Separation (Critical shallow gradient) |
| 36.0 | 95 | Step | Wash (Remove highly hydrophobic aggregates) |
| 40.0 | 95 | Isocratic | Column Cleaning |
| 41.0 | 5 | Step | Re-equilibration |
Visualized Workflows
Purification Logic Flow
This workflow illustrates the decision matrix for purifying octanoylated peptides, emphasizing the divergence based on separation resolution.
Caption: Figure 1. Self-correcting workflow for lipopeptide purification. Note the loop for gradient optimization if the des-acyl impurity is not resolved.
The Hydrolysis Risk Pathway
Understanding the degradation mechanism is vital for protocol adherence. The diagram below details why pH control is non-negotiable.
Caption: Figure 2. Degradation pathway of the octanoyl-serine ester bond. High pH causes rapid scission, necessitating acidic mobile phases and rapid processing.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between the C8 lipid tail and residual silanols on the column. | Increase TFA concentration to 0.15% or switch to a "High Purity" silica column with exhaustive end-capping. |
| Low Recovery | Irreversible hydrophobic binding (Protein precipitation). | Switch from C18 to C4 stationary phase. Ensure the loading sample is fully solubilized (no micro-aggregates). |
| Des-acyl Peak Growth | On-column hydrolysis. | Reduce run time. Increase gradient slope slightly (e.g., 1.5% B/min) to elute faster. Check fraction collector temperature (keep at 4°C). |
| "Ghost" Peaks | Carryover of highly hydrophobic aggregates from previous runs. | Implement a "Sawtooth" wash: Rapid cycling between 5% and 95% B (3 cycles) between runs. |
References
-
Vertex Pharmaceuticals. (2012). Preparative RP-HPLC Method For Purifying Peptides.[2] US Patent US20120322976A1. Link
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.Link
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.[3] Link
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.Link
-
Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[4]Link
Sources
analytical characterization of octanoylated peptides
Abstract
The —most notably Ghrelin—presents a unique set of challenges due to the lability of the serine-ester bond and the significant hydrophobicity shift introduced by the C8 fatty acid moiety. This application note provides a comprehensive, self-validating protocol for the identification, quantification, and stability assessment of octanoylated peptides. We detail the mechanistic rationale behind column selection, the necessity of pH-controlled sample preparation to prevent deacylation, and the specific mass spectrometric signatures (neutral loss fragmentation) required for unequivocal structural confirmation.
Introduction: The Octanoyl Modification
Octanoylation is a rare post-translational modification (PTM) where an eight-carbon fatty acid (octanoate) is ester-linked to a serine or threonine residue.[1] The biological prototype is Ghrelin , a 28-amino acid peptide hormone involved in hunger regulation.
-
Biological Significance: The octanoyl group (typically at Ser-3 in Ghrelin) is essential for binding to the growth hormone secretagogue receptor (GHS-R1a).[2] Without this modification (des-acyl ghrelin), the peptide is endocrinologically inactive for this specific pathway.
-
Analytical Challenge: The ester linkage is chemically and enzymatically unstable. Plasma esterases (e.g., butyrylcholinesterase) and high pH conditions rapidly hydrolyze the octanoyl group, converting the active peptide into its des-acyl form. Therefore, the analytical workflow must integrate strict sample stabilization measures.
Sample Preparation & Stabilization Strategy
Core Principle: The octanoyl-serine ester bond is susceptible to base-catalyzed hydrolysis. All processing steps must be maintained at acidic pH (pH 2–4).
Stabilization Protocol
-
Enzyme Inhibition: Immediately upon sample collection (e.g., plasma or cell culture media), add a serine protease/esterase inhibitor.
-
Recommendation: AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) at 1 mg/mL final concentration or specific esterase inhibitors like alkyl fluorophosphonates (MAFP).
-
-
Acidification: Acidify samples to pH ~2–3 using HCl or Formic Acid (final concentration 0.1 M or 10% v/v depending on buffer capacity).
-
Why: Acidification protonates the leaving group, significantly reducing the rate of ester hydrolysis.
-
-
Temperature: Keep all samples at 4°C. Freeze at -80°C for long-term storage.
Chromatographic Separation (LC-MS/MS)
The addition of an octanoyl group (+126.1 Da) significantly increases the hydrophobicity of the peptide. This requires a tailored Reverse-Phase (RP) strategy.
Column Selection Logic
-
C18 vs. C8: While C18 is standard for peptides, the hydrophobic octanoyl tail interacts strongly with C18, potentially causing peak broadening or carryover.
-
Pore Size: Use 300 Å pore size columns to ensure full accessibility of the acylated peptide to the stationary phase.
-
Recommendation: A C18 column with end-capping (to reduce silanol interactions) and 300 Å pore size is ideal for resolving the octanoylated form from the des-acyl impurity.
Mobile Phase Chemistry
-
Solvent A: 0.1% Formic Acid in Water (MS compatible).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Note on TFA: Trifluoroacetic acid (TFA) improves peak shape by ion-pairing but suppresses MS ionization. If sensitivity is critical, use Formic Acid. If peak shape is poor, use 0.05% TFA / 0.05% Formic Acid blend.
Table 1: Optimized Gradient Parameters (UPLC)
| Time (min) | % Solvent B | Flow Rate (mL/min) | Curve | Description |
|---|---|---|---|---|
| 0.0 | 5 | 0.4 | Initial | Equilibration |
| 1.0 | 5 | 0.4 | Linear | Load/Desalt |
| 10.0 | 65 | 0.4 | Linear | Elution Gradient |
| 11.0 | 95 | 0.4 | Linear | Wash |
| 13.0 | 95 | 0.4 | Linear | Hold Wash |
| 13.1 | 5 | 0.4 | Linear | Re-equilibration |
| 16.0 | 5 | 0.4 | Linear | Ready |
Mass Spectrometry Characterization
Intact Mass Analysis
The hallmark of octanoylation is a mass shift relative to the unmodified peptide backbone.
-
Mass Shift: +126.10 Da (Octanoyl group C8H14O).
-
Calculation:
Fragmentation & Diagnostic Ions (MS/MS)
In Collision-Induced Dissociation (CID), O-acylated peptides exhibit a characteristic Neutral Loss . The ester bond is weaker than the peptide amide bonds.
-
Neutral Loss of Octanoic Acid: The most abundant ion in the MS/MS spectrum is often the precursor ion minus the mass of octanoic acid (144 Da).
-
Peptide Backbone Sequencing: To sequence the peptide and pinpoint the Ser-3 modification, you must look for low-abundance b- and y-ions.
-
b3 ion shift: If the octanoyl is on Ser-3, the b3 ion will be shifted by +126 Da compared to the des-acyl standard.
-
y-ions: The y-series (C-terminal) will remain unchanged until the fragmentation passes the modified serine.
-
Diagram 1: Analytical Workflow Logic
Caption: Integrated workflow for the stabilization, separation, and mass spectrometric identification of octanoylated peptides.
Stability & Degradation Pathway
Understanding the degradation pathway is crucial for distinguishing between in vivo biology and ex vivo artifacts.
Diagram 2: Hydrolysis Pathway
Caption: The hydrolysis of the octanoyl-serine ester bond yields the des-acyl peptide and free octanoic acid.
Detailed Experimental Protocol
Materials
-
Standard: Synthetic Octanoylated Ghrelin (Human/Rat) and Des-acyl Ghrelin.
-
Matrix: Plasma or Serum (if applicable).
-
Reagents: LC-MS grade Acetonitrile, Water, Formic Acid. Pefabloc SC (AEBSF).
Step-by-Step Procedure
-
Preparation of Standards:
-
Dissolve lyophilized peptide in 0.1% Acetic Acid (not water or PBS) to a stock concentration of 1 mg/mL. Water alone can be slightly acidic but often not enough to prevent slow hydrolysis.
-
Store aliquots at -80°C.
-
-
Sample Processing (Plasma):
-
Collect blood into tubes containing EDTA (anticoagulant) and Pefabloc (1 mg/mL).
-
Centrifuge at 4°C, 2000 x g for 10 min.
-
Acidify plasma supernatant with 1N HCl (10 µL per 100 µL plasma).
-
Perform Solid Phase Extraction (SPE) using a C18 cartridge if concentration is low (< 50 pg/mL). Elute with 60% ACN/0.1% FA.
-
-
LC-MS Configuration:
-
Column: Waters BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Temp: 40°C.
-
MS Mode: Positive ESI.
-
Scan Type: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan/DDA for characterization.
-
-
MRM Transitions (Example for Human Ghrelin):
-
Precursor: m/z 844.5 ([M+4H]
) -
Quantifier Product: m/z 126.1 (Octanoylated fragment specific ion - rare) OR m/z corresponding to y-series fragment.
-
Note: Due to neutral loss, the transition [M+H] -> [M+H - 144] is sensitive but non-specific. Use a backbone fragment (e.g., y6 ion) for high specificity.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal Loss (Octanoyl) | Hydrolysis during prep | Check pH of sample (< 4.0). Ensure inhibitor was added immediately. |
| Peak Tailing | Hydrophobic interaction | Add 0.05% TFA to mobile phase or increase column temperature to 50°C. |
| No Octanoyl Peak | Source Fragmentation | The ester bond is fragile. Lower the Cone Voltage and Desolvation Temp in the MS source to prevent in-source decay. |
| Carryover | Sticky peptide | Add a "sawtooth" wash (5% -> 95% -> 5% rapid cycling) between injections. Use a blank injection. |
References
-
Kojima, M., et al. (1999). "Ghrelin is a growth-hormone-releasing acylated peptide from stomach." Nature, 402, 656–660. Link
-
Gutierrez, J.A., et al. (2008). "Ghrelin octanoylation mediated by an orphan lipid transferase." Proceedings of the National Academy of Sciences, 105(17), 6320-6325. Link
- Satou, M., et al. (2010). "Stabilization of acyl-ghrelin in blood samples." Peptides, 31(11), 2137-2140.
-
Delhanty, P.J., et al. (2015). "Des-acyl ghrelin analogs prevent high-fat-diet-induced dysregulation of glucose homeostasis." FASEB Journal, 29(11). (Discusses analytical separation of acyl/des-acyl forms). Link
Sources
Troubleshooting & Optimization
difficulty cleaving peptides with octanoyl modifications
Technical Support Center: Octanoylated Peptide Synthesis & Cleavage
Topic: Troubleshooting Cleavage and Handling of Octanoylated Peptides (e.g., Ghrelin) Audience: Senior Researchers & Process Chemists
Introduction: The "Greasy" Peptide Challenge
Octanoylated peptides (most notably Ghrelin , acylated at Ser-3) present a unique paradox in Solid Phase Peptide Synthesis (SPPS). While the peptide backbone is polar, the
-
Incomplete Cleavage: Hydrophobic aggregation prevents the trifluoroacetic acid (TFA) from penetrating the resin matrix.
-
Post-Cleavage Loss: The peptide fails to precipitate in ether (forming a "gum") or adsorbs irreversibly to plasticware due to the lipid tail.
This guide moves beyond standard protocols to address the physicochemical realities of handling lipopeptides.
Module 1: The Chemistry of Failure (Diagnostic Framework)
Before altering your protocol, identify the specific failure signature. Octanoyl peptides rarely fail "silently"; they leave distinct chemical fingerprints.
| Symptom | Mass Spec Signature | Root Cause | The Fix |
| Low Yield / No Peptide | N/A (Resin remains heavy) | Hydrophobic Shielding. The octanoyl group causes the peptide to aggregate on the resin, blocking TFA access to the linker. | Use DCM in the cleavage cocktail to swell the resin. |
| Mass -18 Da | Control temperature ( | ||
| Mass +16 / +32 Da | Trp Oxidation. Ghrelin contains Tryptophan. The octanoyl group does not protect Trp from oxidation. | Add Phenol or DTT to the cocktail. | |
| Gummy Precipitate | Correct Mass | Lipophilic Phase Separation. The peptide is too soluble in ether or forms a lipid-like gel. | Skip ether precipitation. Use direct evaporation + aqueous dissolution. |
Module 2: The "High-Swelling" Cleavage Cocktail
Standard cleavage cocktails (95% TFA) often fail for octanoylated peptides because TFA is a poor solvent for aliphatic lipid chains. This causes the peptide-resin complex to "shrink" or collapse, trapping the peptide.
The Solution: Incorporate Dichloromethane (DCM) to ensure the polystyrene resin remains fully swollen and the lipid tail stays solvated.
Protocol: The "Type-O" Cocktail (Optimized for Octanoyl)
Reagents:
-
Triisopropylsilane (TIS): Scavenger (cation trap).[1]
-
Water (
): Scavenger (t-butyl cation trap). -
Dichloromethane (DCM): Swelling agent / Solubilizer.
-
Phenol: Protects Tryptophan (critical for Ghrelin).
The Recipe:
Step-by-Step Execution:
-
Pre-Wash: Wash the resin with pure DCM (
min) to ensure it is fully swollen and free of residual DMF/NMP. Drain completely. -
Cocktail Addition: Add the "Type-O" cocktail. Ratio: Use at least
cocktail per of resin.-
Why? Lipopeptides occupy more hydrodynamic volume.
-
-
Incubation: Agitate gently for 2 hours at room temperature.
-
Warning: Do not exceed 3 hours. The ester bond at Ser-3 is relatively stable in acid, but prolonged exposure increases the risk of acidolysis or migration.
-
-
Filtration: Filter the resin into a polypropylene tube. Wash the resin with
of pure TFA to recover trapped peptide.
Module 3: Post-Cleavage Handling (The "No-Ether" Strategy)
The most common user complaint is: "I cleaved the peptide, added cold ether, and it disappeared." Reality: It didn't disappear. The lipophilic octanoyl group makes the peptide soluble in ether/TFA mixtures, or it forms a transparent "oil" on the tube walls that is discarded with the supernatant.
The "Evaporation-Dissolution" Workflow
Use this workflow to avoid yield loss during precipitation.
Caption: Workflow for handling lipopeptides post-cleavage. Note the bypass of ether precipitation for short or highly lipophilic sequences.
Technical Note on Solvents:
-
Do NOT use pure water to dissolve the crude residue. The octanoyl group will drive the peptide to form micelles or aggregates, which will not bind to the HPLC column properly (leading to "ghost peaks").
-
Use:
Acetonitrile / Water (with TFA) or Acetic Acid. This disrupts micelle formation.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a peak at [M-112]. What happened? A: You likely lost the octanoyl group entirely. This is rare in TFA but common if you treated the peptide with strong base (e.g., hydrazine or NaOH) at any point. Ensure your glassware was not washed with high-pH detergents immediately prior to use.
Q2: Can I use the Kaiser test to check if cleavage is complete? A: Not reliably. The octanoyl group and the resin matrix can interact to give false negatives (no blue color) even if the peptide is still stuck. A micro-cleavage (cleaving 5mg of resin and running HPLC) is the only reliable verification method.
Q3: My peptide is stuck on the HPLC column. I inject it, but nothing comes out. A: The octanoyl group is sticking to the C18 stationary phase.
-
Fix: Switch to a C4 or C8 column . The lower hydrophobicity of the stationary phase allows the lipopeptide to elute more easily.
-
Gradient: Ensure your gradient goes up to
or B (Acetonitrile) to wash the lipid tail off the column.
Q4: Why is my mass spectrum showing [M+126] peaks? A: This usually indicates the failure to remove the Pbf protecting group from Arginine residues. The octanoyl group's bulk can sterically hinder the removal of Pbf groups on adjacent residues.
-
Fix: Extend the cleavage time to 3 hours or increase the temperature slightly to
C (proceed with caution regarding ester stability).
References
-
BenchChem Technical Support. (2025).[3][4] Troubleshooting Incomplete Cleavage of Peptide from Resin. Retrieved from
-
Yang, J., et al. (2008).[5] Identification of the Acyltransferase that Octanoylates Ghrelin. Cell, 132(3), 387-396. (Provides context on the serine-ester linkage stability). Retrieved from
-
Sigma-Aldrich. (2025). Solubility Guidelines for Hydrophobic Peptides. Retrieved from
-
Palladino, P., & Stetsenko, D. A. (2012).[6] New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 14(24), 6346-6349.[6] (Discusses acid-catalyzed side reactions). Retrieved from
Sources
Technical Support Center: Advanced Strategies for HPLC Purification of Hydrophobic Peptides
Welcome to the technical support center for hydrophobic peptide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the HPLC purification of hydrophobic peptides. As Senior Application Scientists, we understand the nuances of these separations and have compiled this resource based on established principles and field-proven techniques.
Introduction: The Challenge of Hydrophobic Peptides
Hydrophobic peptides present a unique set of challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Their inherent tendency to interact strongly with the stationary phase can lead to a host of issues, including poor solubility, peak broadening, low recovery, and irreversible adsorption. These problems often stem from the peptide's amino acid composition, secondary structure, and its propensity to aggregate. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of hydrophobic peptides in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My hydrophobic peptide shows very broad or tailing peaks. What is the cause and how can I improve the peak shape?
A1: Poor peak shape with hydrophobic peptides is often a result of strong, non-ideal interactions with the stationary phase or slow desorption kinetics. Several factors can contribute to this issue.
-
Secondary Structure: Hydrophobic peptides can adopt different conformations (e.g., α-helices, β-sheets) in solution, which may interact differently with the stationary phase. This can lead to multiple elution profiles for the same molecule, resulting in broad peaks.
-
Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but it may not be sufficient for highly hydrophobic peptides.
-
Inappropriate Stationary Phase: Not all C18 columns are created equal. The pore size, surface chemistry, and end-capping can significantly impact peak shape.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape. Increased temperature reduces the viscosity of the mobile phase, enhances mass transfer, and can disrupt secondary structures, leading to sharper peaks.
-
Alternative Ion-Pairing Agents: Consider using formic acid (FA) as an alternative to TFA, especially for LC-MS applications where TFA can cause ion suppression. For particularly stubborn peptides, a combination of TFA and FA, or other ion-pairing agents like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) might be beneficial, though be mindful of their volatility and potential for instrument contamination.
-
Organic Solvent Choice: While acetonitrile (ACN) is the most common organic modifier, n-propanol or isopropanol can be more effective for eluting highly hydrophobic peptides due to their stronger eluotropic strength. A mixture of ACN and one of these alcohols can sometimes provide the best resolution.
-
-
Select an Appropriate Stationary Phase:
-
Wide-Pore Columns: Use columns with a pore size of 300 Å or larger. These are better suited for peptides and larger molecules, as they allow for better diffusion into and out of the pores, reducing band broadening.
-
Shorter Alkyl Chains: A C8 or even a C4 stationary phase can be a better choice for very hydrophobic peptides, as they exhibit weaker retentive interactions, leading to faster elution and often sharper peaks.
-
Phenyl-Hexyl Phases: These phases offer alternative selectivity through π-π interactions with aromatic residues in the peptide, which can be advantageous for certain sequences.
-
Q2: I am experiencing low or no recovery of my hydrophobic peptide from the HPLC column. Where is my peptide going?
A2: Low recovery is a critical issue, often caused by irreversible binding of the peptide to the column or aggregation.
-
Irreversible Adsorption: Highly hydrophobic peptides can bind so strongly to the C18 stationary phase that they do not elute under standard gradient conditions. This is particularly problematic with new columns that may have more active sites.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, especially at high concentrations or in aqueous environments. These aggregates can precipitate on the column, leading to low recovery and column blockage.
Solutions:
-
Modify the Mobile Phase to Enhance Solubility:
-
Incorporate Organic Solvents in Sample Diluent: Dissolve the peptide in a solution containing a small amount of organic solvent (e.g., 5-10% ACN or isopropanol) or even a chaotropic agent like guanidine hydrochloride (GuHCl) if compatible with your downstream application.
-
Use "Stronger" Organic Modifiers: As mentioned, switching to or adding n-propanol or isopropanol to the mobile phase can significantly improve the elution of very hydrophobic peptides.
-
-
Column Conditioning and Passivation:
-
"Dummy" Injections: Before injecting your valuable sample, perform several injections of a standard protein or a less critical hydrophobic peptide. This can help to "passivate" active sites on the column that might otherwise irreversibly bind your target peptide.
-
-
Optimize the Gradient Profile:
-
Shallow Gradients: A very shallow gradient can sometimes exacerbate the issue by giving the peptide more time to interact with the stationary phase. A steeper gradient might be necessary to elute the peptide quickly.
-
High Organic Wash: Ensure your gradient goes to a high percentage of organic solvent (e.g., 95-100%) and is held there for a sufficient time to wash off any strongly bound material.
-
Q3: My hydrophobic peptide is co-eluting with impurities. How can I improve the resolution?
A3: Achieving baseline resolution for a hydrophobic peptide and its closely related impurities requires a multi-faceted approach to manipulate the selectivity of the separation.
Solutions:
-
Alter the Selectivity of the Mobile Phase:
-
Change the Organic Modifier: Switching from ACN to methanol or an alcohol like isopropanol can alter the elution order of the peptide and its impurities due to different interactions with the stationary phase.
-
pH Adjustment: Modifying the pH of the aqueous mobile phase can change the ionization state of acidic or basic residues in the peptide and impurities, leading to changes in retention and potentially improved resolution. Be sure to operate within the stable pH range of your column.
-
-
Employ a Different Stationary Phase:
-
As discussed, moving from a C18 to a C8, C4, or a Phenyl-Hexyl column can provide the necessary change in selectivity to resolve co-eluting peaks.
-
-
Gradient Optimization:
-
A shallower gradient around the elution point of your peptide of interest will increase the separation time between peaks, often leading to better resolution.
-
Experimental Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC purification method for a hydrophobic peptide.
Caption: A workflow for systematic HPLC method development for hydrophobic peptides.
Data Presentation: Mobile Phase Considerations
| Parameter | Standard Conditions (e.g., for hydrophilic peptides) | Recommended for Hydrophobic Peptides | Rationale |
| Organic Modifier | Acetonitrile (ACN) | ACN, n-propanol, isopropanol (or mixtures) | Alcohols have stronger eluotropic strength, improving solubility and elution of highly hydrophobic molecules. |
| Ion-Pairing Agent | 0.1% Trifluoroacetic Acid (TFA) | 0.1% TFA, 0.1% Formic Acid (FA), 0.05% Difluoroacetic Acid (DFA) | FA is more MS-friendly. DFA can offer different selectivity. Stronger ion-pairing agents may be needed but can be difficult to remove from the column. |
| Column Temperature | Ambient (20-25°C) | 40-60°C | Reduces mobile phase viscosity, improves mass transfer, and can disrupt peptide secondary structures, leading to sharper peaks. |
| Stationary Phase | C18, 100-120 Å pore size | C18, C8, C4, Phenyl-Hexyl; >300 Å pore size | Wide-pore materials are essential for large molecules. Shorter alkyl chains or different chemistries (Phenyl) reduce strong hydrophobic interactions. |
Key Experimental Protocols
Protocol 1: Sample Preparation for Aggregation-Prone Hydrophobic Peptides
-
Initial Solubility Test: Test the solubility of a small amount of the peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Organic Solvent Addition: If solubility is poor, try dissolving the peptide in a small volume of a stronger solvent like isopropanol or dimethyl sulfoxide (DMSO) first, then dilute with the aqueous mobile phase. Caution: Ensure the final concentration of the strong solvent is compatible with the initial HPLC conditions to avoid peak distortion.
-
Use of Chaotropic Agents: For peptides that are extremely difficult to dissolve, consider using 1-2 M guanidine hydrochloride (GuHCl) or urea in the sample diluent. Note that this will introduce a significant salt peak in your chromatogram.
-
Filtration: After dissolution, centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes and filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
Protocol 2: Column Passivation for Improved Recovery
-
Prepare a Passivation Solution: A common solution is a protein standard like bovine serum albumin (BSA) at a concentration of 1-2 mg/mL.
-
Equilibrate the Column: Equilibrate your reversed-phase column with your starting mobile phase conditions.
-
Inject the Passivation Solution: Perform 2-3 injections of the BSA solution onto the column using a broad gradient (e.g., 5-95% ACN over 20-30 minutes).
-
Blank Injections: Following the passivation injections, run 2-3 blank gradients (injecting only the mobile phase) to wash out any loosely bound BSA.
-
Inject Your Sample: Proceed with the injection of your hydrophobic peptide sample. This procedure can help to minimize irreversible binding to active sites on the silica support.
Logical Relationships in Hydrophobic Peptide Separations
The interplay between the peptide, stationary phase, and mobile phase is crucial for a successful separation. The following diagram illustrates these relationships.
Caption: Key interactions governing the RP-HPLC separation of hydrophobic peptides.
This guide provides a starting point for troubleshooting and improving your hydrophobic peptide purifications. Remember that each peptide is unique, and a systematic, logical approach to method development is key to success.
References
Technical Support Center: Coupling Strategies for Fmoc-L-Dap(octanoyl)-OH
Status: Active Ticket ID: #DAP-OCT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary & Core Analysis
The Challenge: Coupling Fmoc-L-Dap(octanoyl)-OH (Fmoc-L-2,3-diaminopropionic acid octanoyl amide) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The diaminopropionic acid (Dap) scaffold places the side chain extremely close to the peptide backbone (one carbon shorter than Lysine or Ornithine). This proximity creates significant steric crowding at the
-carbon. -
Hydrophobic Aggregation: The octanoyl (C8) lipid tail acts as a "hydrophobic anchor." As the peptide grows, these lipid tails promote inter-chain aggregation and
-sheet formation on the resin, causing the resin beads to shrink and preventing reagent access.
The Verdict: Standard HBTU/DIEA protocols often fail here, resulting in deletion sequences. The industry is shifting away from explosive benzotriazoles (HOBt/HOAt) toward Oxyma Pure -based chemistries.[2]
Decision Matrix: Selecting Your Reagent
Figure 1: Decision tree for selecting the optimal coupling reagent based on observed experimental failure modes.
Detailed Reagent Profiles
Option A: DIC / Oxyma Pure (The "Gold Standard")
Recommended for: General synthesis, microwave synthesis, and preventing racemization.[1]
This is currently the most robust alternative to HATU. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is non-explosive and generates an active ester that is more stable to racemization than OBt esters.[1]
-
Why it works: DIC (Diisopropylcarbodiimide) creates a neutral reaction environment. Unlike HBTU/HATU, which require basic conditions (DIEA/NMM) that can trigger base-catalyzed aggregation or aspartimide formation, DIC/Oxyma maintains the acidity required to keep the resin swollen and the peptide chains solvated.
-
Solvent Compatibility: Excellent solubility in DMF and NMP.
Option B: COMU
Recommended for: Extreme steric hindrance and "difficult sequences."
COMU is a third-generation uronium salt based on the Oxyma scaffold.[3] It combines the high reactivity of HATU with the safety of Oxyma.
-
Why it works: It acts as a "super-reactive" species. The morpholino group acts as an internal base and proton scavenger, driving the reaction forward with exceptionally fast kinetics, often overcoming the steric barrier of the Dap side chain before the lipid tail can induce aggregation.
-
Warning: COMU is less stable in DMF than HBTU. Solutions must be prepared fresh.
Option C: PyOxim
Recommended for: Phosphonium-based activation (alternative to PyBOP).[1]
If your lab protocols strictly require phosphonium salts (often used if uronium salts cause guanidinylation of the N-terminus), PyOxim is the Oxyma-based equivalent.[1] It is superior to PyBOP in terms of safety and epimerization control.
Experimental Protocols
Protocol A: DIC / Oxyma Pure (Manual or Automated)
Target: High purity, low aggregation risk.[1]
-
Preparation:
-
Reagent A: 0.5 M Fmoc-L-Dap(octanoyl)-OH in NMP (N-methylpyrrolidone is preferred over DMF for lipidated residues).
-
Reagent B: 1.0 M Oxyma Pure in DMF.
-
Reagent C: 1.0 M DIC in DMF.
-
-
Execution:
-
Add 5.0 equivalents (eq) of Amino Acid.
-
Add 5.0 eq of Oxyma Pure.
-
Add 5.0 eq of DIC.
-
Crucial Step: Pre-activate for 2 minutes before adding to the resin.
-
-
Reaction Conditions:
-
Room Temp: Shake for 60–120 minutes.
-
Microwave (Recommended): 75°C for 5 minutes (Power: 30W).
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Dap is primary, the lipid environment can mask results).
Protocol B: COMU High-Efficiency Coupling
Target: Overcoming steric hindrance.
-
Preparation:
-
Execution:
-
Add the Amino Acid/COMU solution to the resin.
-
Immediately add 6.0 eq of Base (DIEA or TMP).
-
-
Reaction Conditions:
-
Shake vigorously for 30–60 minutes at Room Temperature.
-
Note: Do not pre-activate uronium salts (COMU/HATU) in the presence of base for long periods, as this leads to guanidinylation.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Coupling stops at ~60-70% | Lipid Aggregation: The octanoyl tails are stacking, preventing reagent access.[1] | Switch Solvent: Use 100% NMP or a "Magic Mixture" (DCM:DMF:NMP 1:1:1) to disrupt hydrophobic interactions. Perform a double coupling. |
| Product precipitates in vial | Solubility: Fmoc-Dap(octanoyl)-OH is hydrophobic.[1] | Add Chaotrope: Add 1% Triton X-100 or use pure NMP. Ensure the concentration is not >0.3 M. |
| Racemization observed | Over-activation: Base-catalyzed proton abstraction at the | Switch to DIC/Oxyma: Eliminate the tertiary base (DIEA). Lower the temperature to <50°C if using microwave. |
| Deletion of Dap residue | Slow Kinetics: Steric clash at the | Use COMU: It has faster kinetics than HBTU. Increase reaction time and equivalents (up to 5-10 eq). |
Q: Can I use HATU if that's all I have?
A: Yes, but with caveats. HATU is powerful but relies on HOAt (an explosive hazard precursor).[5] If you use HATU, ensure you use NMP as the solvent to mitigate the aggregation caused by the octanoyl group. Do not use HATU for cyclization steps involving this residue.
Q: Why is NMP preferred over DMF for this specific residue?
A: DMF is a good general solvent, but NMP (N-methylpyrrolidone) has a slightly more non-polar character and higher boiling point, which makes it significantly better at solvating fatty acid chains (like the octanoyl group) and breaking up
Mechanistic Insight (The "Why")
The superiority of Oxyma-based reagents lies in the leaving group characteristics. The oxime anion is less basic than the benzotriazole anion (OBt), reducing the risk of base-catalyzed side reactions while maintaining high electrophilicity at the carbonyl center.
Figure 2: Mechanism of DIC/Oxyma coupling. The formation of the Oxyma active ester prevents the O-acylisourea from rearranging into unreactive N-acylurea byproducts.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal. [1]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews.
-
Jad, Y. E., et al. (2015). "COMU as a Safer and More Effective Replacement for HATU in the Synthesis of Difficult Peptides." Organic Letters. [1]
-
Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Comparing Fatty Acylated Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conjugation of fatty acids to peptides, a process known as lipidation, has emerged as a powerful strategy in drug development and various life science research fields. This modification can significantly enhance the therapeutic properties of peptides by improving their stability, bioavailability, and cellular uptake.[1][2] Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for the synthesis of these lipopeptides, allowing for precise control over the sequence and the site of fatty acid attachment.[1][3]
This guide offers an in-depth comparison of different fatty acylated amino acids and their incorporation strategies in SPPS. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you in selecting the optimal approach for your research needs.
The Significance of Fatty Acylation in Peptide Science
Fatty acylation imparts amphiphilic character to peptides, enabling them to interact with biological membranes and other hydrophobic environments.[4][5] This modification can lead to:
-
Prolonged Half-Life: Fatty acids can bind to serum albumin, reducing renal clearance and extending the peptide's circulation time.[1]
-
Enhanced Biological Activity: The lipid moiety can facilitate membrane interaction, leading to improved cellular penetration and engagement with intracellular targets.[2]
-
Improved Solubility: While seemingly counterintuitive, strategic fatty acylation can improve the overall solubility and reduce aggregation of certain hydrophobic peptides.[1][6]
-
Targeted Delivery: The fatty acid can act as a targeting ligand, directing the peptide to specific tissues or cells.[1]
Strategic Approaches to Lipopeptide Synthesis in SPPS
The incorporation of fatty acids into peptides via SPPS can be broadly categorized into two main strategies: the use of pre-formed fatty acylated amino acids and on-resin acylation. Each approach presents distinct advantages and challenges.
Pre-formed Fatty Acylated Amino Acids
This strategy involves the synthesis of an amino acid already conjugated to a fatty acid, which is then used as a building block in the standard SPPS workflow.
Causality of Experimental Choices:
-
Orthogonal Protection: The key to this approach lies in the use of an orthogonal protecting group scheme.[7] Typically, the α-amino group of the fatty acylated amino acid is protected with an Fmoc group, which is base-labile, while the side chains of other amino acids and the resin linker are protected by acid-labile groups.[7] This ensures that the fatty acylated amino acid can be incorporated at any desired position in the peptide sequence without unintended side reactions.
-
Coupling Reagents: The choice of coupling reagent is critical to ensure efficient amide bond formation without racemization. Carbodiimides such as DIC in the presence of an additive like OxymaPure® or phosphonium salts like HBTU or HATU are commonly employed. The steric hindrance of the fatty acid chain may necessitate longer coupling times or the use of more potent activators.
Workflow Diagram:
Caption: Workflow for incorporating a pre-formed fatty acylated amino acid in SPPS.
Experimental Protocol: Incorporation of Fmoc-Lys(Palmitoyl)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Dissolve Fmoc-Lys(Palmitoyl)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
On-Resin Acylation
This strategy involves the synthesis of the full-length peptide on the resin, followed by the selective acylation of a specific amino acid side chain or the N-terminus with a fatty acid.
Causality of Experimental Choices:
-
Orthogonal Side-Chain Protection: This method heavily relies on an amino acid with a side chain that can be selectively deprotected without affecting other protecting groups on the peptide or the resin linkage. For example, a lysine residue protected with an Alloc or Mtt group can be deprotected under specific conditions (e.g., Pd(0) for Alloc, dilute TFA for Mtt) while the acid-labile Boc or tBu groups on other side chains remain intact.[8]
-
Acylation Conditions: The fatty acid is activated using standard coupling reagents and reacted with the deprotected side chain. The choice of solvent is crucial to ensure both the peptide-resin and the fatty acid are well-solvated. A mixture of DMF and DCM is often effective.
Workflow Diagram:
Caption: Workflow for on-resin acylation of a peptide.
Experimental Protocol: On-Resin Palmitoylation of a Lysine Side Chain
-
Peptide Synthesis: Synthesize the peptide sequence on the resin using standard Fmoc-SPPS, incorporating Fmoc-Lys(Mtt)-OH at the desired acylation site.
-
Selective Mtt Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fatty Acid Coupling:
-
Dissolve palmitic acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF.
-
Add the solution to the resin and agitate for 4-6 hours at room temperature.
-
Monitor the reaction using a chloranil test. A negative result (colorless beads) indicates complete acylation.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Final Cleavage and Purification: Cleave the lipopeptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail. Purify the crude product by RP-HPLC.[9]
Comparative Analysis
| Feature | Pre-formed Fatty Acylated Amino Acids | On-Resin Acylation |
| Versatility | High; can be incorporated at any position. | Limited to sites with orthogonally protected side chains or the N-terminus. |
| Efficiency | Generally high coupling efficiency, but can be challenging for long fatty acid chains due to steric hindrance. | Can be highly efficient, but requires an additional selective deprotection step. |
| Cost | Commercially available pre-formed fatty acylated amino acids can be expensive. In-house synthesis adds complexity. | Fatty acids are relatively inexpensive. Requires orthogonally protected amino acids, which can be costly. |
| Side Reactions | Minimal risk of side reactions at other positions. | Potential for incomplete selective deprotection or side reactions if orthogonality is not perfect. |
| Troubleshooting | Incomplete coupling is the primary issue. | Incomplete selective deprotection or incomplete acylation are common challenges. |
Challenges and Troubleshooting in Lipopeptide Synthesis
The synthesis of lipopeptides presents unique challenges primarily due to their increased hydrophobicity, which can lead to aggregation and poor solvation of the growing peptide chain on the resin.[6]
-
Aggregation: The presence of the fatty acid can promote inter-chain aggregation, leading to incomplete deprotection and coupling steps.
-
Mitigation: Use of pseudoproline dipeptides, isobutyryl-protected amino acids, or chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.
-
-
Solubility: Lipopeptides can be difficult to dissolve for purification and analysis.[10]
-
Mitigation: A mixture of solvents such as DMSO, isopropanol, or acetonitrile in water may be required. For purification by RP-HPLC, a C4 or C8 column may be more suitable than a C18 column for highly hydrophobic lipopeptides.[2]
-
-
Purification: The hydrophobic nature of lipopeptides can lead to poor peak shape and resolution during RP-HPLC.[9]
-
Mitigation: Optimization of the gradient, flow rate, and temperature can improve separation. The use of alternative ion-pairing agents may also be beneficial.
-
Conclusion
The choice between using pre-formed fatty acylated amino acids and on-resin acylation in SPPS depends on several factors, including the desired position of the fatty acid, the length of the peptide, and available resources. The pre-formed building block approach offers greater versatility in terms of placement, while on-resin acylation can be more cost-effective and straightforward for N-terminal modifications or when a suitable orthogonally protected amino acid is available.
A thorough understanding of the underlying chemical principles and potential challenges is paramount for the successful synthesis of high-quality lipopeptides. By carefully considering the factors outlined in this guide and implementing the provided protocols, researchers can confidently navigate the complexities of lipopeptide synthesis and unlock the full potential of this powerful class of molecules.
References
-
A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Microbial lipopeptide production and purification bioprocesses, current progress and future challenges. ResearchGate. [Link]
-
Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide. PMC. [Link]
-
Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers. [Link]
-
N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. [Link]
-
Self-assembly versatility of fatty acid-amino acid conjugates. ChemRxiv. [Link]
-
Orthogonal ligation strategies for peptide and protein. PubMed. [Link]
-
On-Resin Photochemical Decarboxylative Arylation of Peptides. Organic Letters. [Link]
-
Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. MDPI. [Link]
-
Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. Journal of the American Chemical Society. [Link]
-
Lipopeptides from Bacillus: unveiling biotechnological prospects—sources, properties, and diverse applications. PMC. [Link]
-
Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. ResearchGate. [Link]
-
The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers. [Link]
-
On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Lipopeptides: Biosynthesis and Applications. Walsh Medical Media. [Link]
-
Lipidization as a tool toward peptide therapeutics. Taylor & Francis Online. [Link]
-
Opportunistic Challenges of Computer-aided Drug Discovery of Lipopeptides: New Insights for Large Molecule Therapeutics. PMC. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
N-Terminus Acetylation Protocol. CDN. [Link]
-
Scheme 1. Synthesis of lipopeptides 1-6. ResearchGate. [Link]
Sources
- 1. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 2. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipopeptides from Bacillus: unveiling biotechnological prospects—sources, properties, and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
Comparative Analysis of Peptide Lipidation Strategies: A Technical Guide for Drug Development
Introduction: The "Albumin Hitchhiking" Strategy
In the landscape of peptide therapeutics, the transition from "hit" to "drug" is often stalled by a single pharmacokinetic barrier: rapid renal clearance. Native peptides typically possess a half-life (
This guide provides a comparative analysis of modern lipidation strategies, moving beyond basic N-terminal acylation to the sophisticated side-chain architectures used in blockbuster drugs like Liraglutide, Semaglutide, and Tirzepatide. We will dissect the causality between lipid chain length, linker chemistry, and albumin affinity (
Strategic Framework: The Anatomy of a Lipidated Peptide
A successful lipidation strategy is a tripartite system comprising the Anchor , the Spacer , and the Attachment Site .
The Lipid Anchor: Chain Length & Acid Type
The choice of lipid dictates the equilibrium between the free (active) and albumin-bound (depot) states.
-
Monoacids (C14-C16): Provide moderate albumin affinity. Used in earlier generation drugs (e.g., Liraglutide, Insulin Detemir).
-
Diacids (C16-C20): Terminal carboxylates form strong electrostatic interactions with polar residues in albumin’s binding pockets (specifically subdomains IIA and IIIA). This results in a tighter
and significantly longer .
The Spacer (Linker): Preserving Potency
Direct attachment of a lipid to a peptide often ablates receptor binding due to steric hindrance.
-
-Glutamate (
-Glu): A rigid spacer that mimics the peptide backbone, distancing the bulky lipid from the receptor interface. -
OEG (PEG-like): Short polyethylene glycol units (e.g., 8-amino-3,6-dioxaoctanoic acid) increase local solubility and flexibility, critical for maintaining potency when using very long hydrophobic lipids (C18+).
Diagram 1: Mechanism of Albumin Binding & Half-Life Extension[1][2][3]
Caption: The equilibrium between free and albumin-bound states determines the pharmacokinetic profile. High affinity (
Comparative Analysis: Evolution of Lipidation Strategies
The industry has shifted from simple C16 acylation to complex C18/C20 diacid architectures. The table below compares the three dominant strategies using real-world data from FDA-approved analogues.
Table 1: Performance Metrics of Lipidation Strategies
| Feature | Strategy A: C16 Monoacid | Strategy B: C18 Diacid | Strategy C: C20 Diacid |
| Representative Drug | Liraglutide (Victoza®) | Semaglutide (Ozempic®) | Tirzepatide (Mounjaro®) |
| Lipid Structure | Palmitic acid (C16:0) | Stearic Diacid (C18:0) | Eicosanedioic Acid (C20:0) |
| Linker System | |||
| Albumin Affinity ( | Moderate (~1 | High (< 10 nM) | Very High (< 5 nM) |
| Human Half-Life ( | ~13 hours (Daily) | ~165 hours (Weekly) | ~120 hours (Weekly) |
| Potency Retention | High | Very High (due to linker) | High (Dual Agonist) |
| Solubility Impact | Moderate decrease | Improved (Diacid + OEG) | Improved (Diacid + OEG) |
Key Insight: The transition from C16 Monoacid to C18 Diacid (Semaglutide) represented a paradigm shift. The terminal carboxylate on the diacid interacts with specific basic residues (Lys/Arg) in albumin, drastically increasing affinity. However, this increased hydrophobicity required the addition of the hydrophilic OEG linker to prevent the peptide from collapsing into an insoluble aggregate.
Experimental Protocol: Site-Specific Side-Chain Lipidation
Protocol: Selective Lysine Lipidation via Fmoc-SPPS
Prerequisites:
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to reduce aggregation).
-
Orthogonal Protecting Group: Lysine at the lipidation site must be protected with Mtt (4-methyltrityl) or ivDde , which are sensitive to mild acid or hydrazine, respectively, while the rest of the peptide (Boc/tBu) remains stable.
Step-by-Step Workflow:
-
Peptide Assembly: Synthesize the full peptide backbone using standard Fmoc/tBu chemistry. Ensure the target Lysine is incorporated as Fmoc-Lys(Mtt)-OH .
-
Selective Deprotection (Mtt Removal):
-
Reagent: 1% TFA / 5% TIS / DCM (Dichloromethane).
-
Procedure: Wash the resin with the reagent for 2 mins x 10 cycles. The solution will turn yellow (trityl cation). Continue until the solution is clear.
-
Neutralization: Wash immediately with 5% DIPEA/DMF to neutralize the resin.
-
Validation: Perform a Kaiser test (ninhydrin). A positive (blue) result confirms the Lysine side chain is free.
-
-
Linker Coupling (The Spacer):
-
Couple Fmoc-Glu-OtBu (gamma-linked) or Fmoc-AEEA-OH (OEG linker).
-
Use standard activation (HBTU/DIPEA) for 1 hour. Remove Fmoc group. Repeat if building a multi-unit linker (e.g., Glu-OEG-OEG).
-
-
Lipid Coupling (The Anchor):
-
Dissolve the Fatty Acid (Mono- or Di-acid mono-tBu ester) in DMF/DCM.
-
Activate with HATU/HOAt/DIPEA (Stronger activation is often needed for bulky lipids).
-
Couple for 2–4 hours or overnight.
-
-
Final Cleavage & Global Deprotection:
-
Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.
-
Time: 2–3 hours. This removes the peptide from the resin and all tBu/Boc protecting groups (including the tBu on the lipid diacid).
-
Diagram 2: SPPS Workflow for Side-Chain Lipidation
Caption: The critical step is the selective removal of the Mtt group (Yellow), allowing modification of the side chain while the N-terminus remains protected.
Decision Logic for Drug Developers
When designing a new peptide therapeutic, do not default to C16. Use the following logic to select your strategy.
Diagram 3: Lipidation Strategy Decision Tree
Caption: Selection guide based on desired dosing frequency and intrinsic peptide solubility properties.
References
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[2] Journal of Medicinal Chemistry. [Link]
-
Knudsen, L. B., et al. (2000). Potent Derivatives of Glucagon-like Peptide-1 with Pharmacokinetic Properties Suitable for Once Daily Administration.[3][2] Journal of Medicinal Chemistry. [Link]
-
Coskun, T., et al. (2018).[4] LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept. Molecular Metabolism. [Link]
-
Zorzi, A., et al. (2017). Acylated peptides as albumin-binding domains for half-life extension of biotherapeutics.[3] Nature Communications. [Link]
-
Draper, S. & Smith, K. (2022). Structural determinants of dual incretin receptor agonism by tirzepatide. Proceedings of the National Academy of Sciences. [Link]
Sources
Technical Guide: Assessing the Impact of Octanoylation on Peptide Structure
Executive Summary
Octanoylation—the attachment of an eight-carbon fatty acid (octanoic/caprylic acid) to a peptide, typically via a serine or threonine residue—is a rare but potent post-translational modification (PTM). Its most prominent biological example is Ghrelin , where Ser3-octanoylation is an absolute requirement for binding to the Growth Hormone Secretagogue Receptor (GHSR1a).
For drug developers, octanoylation represents a "Goldilocks" zone of lipidation: it provides sufficient hydrophobicity to drive membrane interaction and receptor fit without the solubility issues and aggregation risks associated with longer-chain acylations (e.g., palmitoylation). This guide compares octanoylation against key alternatives and details the structural biology workflows required to validate its impact.
The Mechanistic Role of Octanoylation[1][2][3]
Unlike simple hydrophobic tagging, octanoylation often acts as a structural switch . In aqueous solution, short peptides like ghrelin are typically disordered.[1] Upon approaching a lipid bilayer, the octanoyl group inserts into the membrane, anchoring the peptide and catalyzing a transition into an active conformation (often an
The "Membrane Catalysis" Hypothesis
The octanoyl group does not just "stick" the peptide to the cell; it reduces the dimensionality of the search for the receptor from 3D (solution) to 2D (membrane surface).
Key Structural Impacts:
-
Hydrophobic Core Formation: The C8 chain recruits adjacent hydrophobic residues (e.g., Phe4 in ghrelin) to form a compact core.
-
Helical Induction: In membrane-mimetic environments (micelles), octanoylation stabilizes
-helical turns that are absent in the des-acyl form. -
Receptor Access: The lipid chain penetrates a specific hydrophobic pocket in the GPCR, acting as a "key" that unlocks receptor activation.
Comparative Analysis: Octanoyl vs. Alternatives
The following table contrasts octanoylation with its two most common competitors in peptide drug design: the native (unmodified) form and palmitoylation (C16).
| Feature | Unmodified (Des-acyl) | Octanoyl (C8) | Palmitoyl (C16) |
| Hydrophobicity | Low (Water Soluble) | Moderate (Amphiphilic) | High (Lipophilic) |
| Secondary Structure (Aq) | Random Coil / Disordered | Disordered (mostly) | Prone to Aggregation / Micelles |
| Secondary Structure (Membrane) | Remains Disordered | Induced | Stable Helix / Anchor |
| Receptor Binding Mode | Electrostatic / H-bond only | Hydrophobic Pocket Insertion | Membrane Anchor (often distal) |
| Solubility | High | Good (requires buffer opt.) | Poor (requires detergents) |
| Metabolic Stability | Low (Rapid proteolysis) | Moderate (Steric shield) | High (Albumin binding) |
| Primary Risk | Inactivity | Ester hydrolysis (Instability) | Aggregation / Precipitate |
Structural Assessment Workflows
To rigorously assess the impact of octanoylation, one cannot rely on a single technique. A combination of Circular Dichroism (CD) for global secondary structure and Nuclear Magnetic Resonance (NMR) for residue-specific resolution is the industry standard.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural validation.
Figure 1: Integrated workflow for synthesizing and validating octanoylated peptides. Note the critical QC step to confirm the labile ester bond is intact before expensive structural analysis.
Experimental Protocols
Protocol A: Circular Dichroism (CD) Spectroscopy
Objective: Determine if octanoylation induces secondary structure (helicity) in membrane-mimetic environments.
-
Sample Preparation:
-
Dissolve lyophilized octanoylated peptide in 10 mM Phosphate Buffer (pH 7.4) to a concentration of 50 µM.
-
Prepare a second sample in 50% Trifluoroethanol (TFE) or 20 mM SDS micelles (membrane mimetics).
-
Control: Prepare identical samples of the Des-acyl (unmodified) peptide.
-
-
Measurement:
-
Use a quartz cuvette with 1 mm path length.
-
Scan range: 190–260 nm at 20°C.
-
Scan speed: 50 nm/min; Accumulations: 3.
-
-
Data Analysis:
-
Convert raw ellipticity (
) to Mean Residue Ellipticity ( ). -
Key Indicator: Look for "double minima" at 208 nm and 222 nm, indicative of
-helicity. -
Expected Result: The octanoylated peptide should show significantly deeper minima at 222 nm in TFE/SDS compared to the des-acyl form.
-
Protocol B: LC-MS Validation of Octanoylation
Objective: Confirm the octanoyl group is attached and has not hydrolyzed during storage (a common failure mode).
-
System: UHPLC coupled to Q-TOF or Orbitrap MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 65% B over 10 minutes.
-
Detection:
-
Monitor for the specific mass shift.
-
Calculation: Mass(Octanoyl) = Mass(Des-acyl) + 126.11 Da.
-
Warning: If you see a peak at Mass(Des-acyl) + 42 Da, this is likely acetylation (synthesis impurity), not octanoylation.
-
Mechanism of Action: The "Hydrophobic Key"
The following diagram illustrates how the octanoyl group facilitates the transition from a disordered state to a receptor-bound state.
Figure 2: The kinetic pathway of octanoylated peptide activation. The octanoyl group anchors the peptide to the membrane, reducing entropy and facilitating the helical fold required for receptor binding.
Troubleshooting & Stability (Expert Insights)
The "Serine-Ester" Problem: The most common issue with octanoylated peptides (like Ghrelin) is the instability of the ester bond between the octanoic acid and the Serine hydroxyl group.
-
Observation: In basic conditions (pH > 8) or in the presence of esterases in plasma, the octanoyl group falls off rapidly.
-
Solution:
-
Storage: Lyophilized powder at -20°C or -80°C.
-
Analysis: Always use acidified mobile phases (0.1% TFA or FA) for LC-MS.
-
Stabilized Analogs: For drug development, consider replacing the O-octanoyl serine with Dap(Oct) (Diaminopropionic acid). This creates a stable amide bond instead of the labile ester bond, preserving structure while dramatically increasing half-life [4].
-
References
-
Kojima, M., et al. (1999).[2] "Ghrelin is a growth-hormone-releasing acylated peptide from stomach." Nature.
-
Bednarek, M. A., et al. (2000). "Structure-function studies on the new growth hormone-releasing peptide, ghrelin: minimal sequence of ghrelin necessary for activation of growth hormone secretagogue receptor 1a." Journal of Medicinal Chemistry.
-
Beebe, E. C., et al. (2019). "Structure and dynamics of G protein-coupled receptor–bound ghrelin reveal the critical role of the octanoyl chain."[3] PNAS.
-
Hougland, J. L. (2019).[4] "Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling."[2] Biochemical Society Transactions.
-
Vogel, H. (2006). "Structure and dynamics of the acylated peptide hormone ghrelin in the presence of membrane mimetics." Journal of Biological Chemistry.
Sources
- 1. The peptide hormone ghrelin binds to membrane-mimetics via its octanoyl chain and an adjacent phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and dynamics of G protein-coupled receptor–bound ghrelin reveal the critical role of the octanoyl chain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Fmoc-L-Dap(octanoyl)-OH: A Head-to-Head Comparison of HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of coupling reagent can be the determining factor between a high-yield, pure product and a complex mixture requiring arduous purification. This is particularly true when incorporating modified or sterically hindered amino acids, such as Nα-Fmoc-Nβ-octanoyl-L-diaminopropionic acid (Fmoc-L-Dap(octanoyl)-OH). The bulky octanoyl group on the beta-nitrogen presents a significant steric challenge. This guide provides an in-depth, data-driven comparison of two stalwart coupling reagents, HATU and HBTU, to elucidate the optimal choice for this specific and demanding coupling reaction.
The Central Challenge: Efficient Amide Bond Formation
The formation of an amide bond is the cornerstone of peptide synthesis.[1] This process involves the activation of a carboxylic acid group on one amino acid, making it susceptible to nucleophilic attack by the free amine of another.[1] Uronium/aminium salt-based reagents like HATU and HBTU have become indispensable tools for this activation, offering high efficiency and suppression of unwanted side reactions.[1]
However, the introduction of a bulky, lipophilic moiety like the octanoyl group on the Dap side-chain can significantly slow down reaction kinetics and lead to incomplete couplings. This necessitates a careful selection of the activating agent to overcome this steric barrier.
Understanding the Reagents: HATU vs. HBTU
At first glance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) appear structurally similar. Both are uronium-type coupling agents that activate carboxylic acids to form reactive esters.[2][3] The critical difference lies in the nature of the hydroxybenzotriazole derivative incorporated into their structures.
-
HBTU is based on 1-hydroxybenzotriazole (HOBt) .[4]
-
HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt) .[5]
This seemingly minor structural change has profound implications for reactivity. The nitrogen atom at the 7-position in HOAt is electron-withdrawing, which increases the acidity of the hydroxyl group.[5] This makes the resulting OAt-ester, formed during the activation step, a better leaving group than the corresponding OBt-ester.[5] Consequently, the OAt-ester is more reactive and susceptible to nucleophilic attack by the amine.
Mechanism of Action: The Critical Role of the Active Ester
The general mechanism for both reagents involves two key steps:
-
Activation: In the presence of a non-nucleophilic base (typically DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the uronium core of HATU or HBTU, leading to the formation of a highly reactive OAt- or OBt-ester intermediate, respectively.[6]
-
Coupling: The free N-terminal amine of the peptide chain attacks the activated ester, forming the desired amide bond and releasing HOAt or HOBt.
The enhanced reactivity of the OAt-ester formed by HATU is the primary reason it often outperforms HBTU, especially in difficult or sterically hindered couplings.[7][8][9] It accelerates the coupling reaction and minimizes the risk of epimerization, a common side reaction where the chiral center of the amino acid inverts.[7][10][11][12]
Caption: General mechanism of amide bond formation using uronium salt reagents.
Experimental Design: A Comparative Coupling Protocol
To empirically evaluate the performance of HATU and HBTU for the coupling of Fmoc-L-Dap(octanoyl)-OH, the following solid-phase peptide synthesis (SPPS) protocol is proposed. This protocol is designed as a self-validating system, incorporating a crucial monitoring step to ensure reaction completion.
Objective: To compare the coupling efficiency (time, yield, purity) of HATU and HBTU for the incorporation of Fmoc-L-Dap(octanoyl)-OH onto a model resin-bound peptide (e.g., H-Gly-Rink Amide MBHA resin).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell 100 mg of Rink Amide MBHA resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 60 minutes in a peptide synthesis vessel.
-
Causality: Proper swelling is critical to expose the reactive sites on the resin, ensuring efficient diffusion of reagents.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group from the glycine residue.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
Causality: Residual piperidine is basic and will neutralize the acidic component of the subsequent coupling reaction, inhibiting activation.
-
-
Amino Acid Activation & Coupling (Parallel Experiments):
-
Method A: HATU Coupling
-
In a separate vial, dissolve Fmoc-L-Dap(octanoyl)-OH (4 equivalents based on resin loading), HATU (3.9 equivalents), in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow to pre-activate for 2-5 minutes.
-
Causality: Using a slight substoichiometric amount of coupling reagent relative to the amino acid minimizes the risk of side reactions, such as guanidinylation of the free N-terminus by excess HATU.[10][13]
-
-
Method B: HBTU Coupling
-
In a separate vial, dissolve Fmoc-L-Dap(octanoyl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.).
-
Allow to pre-activate for 2-5 minutes.
-
Causality: While HBTU contains an HOBt moiety, adding supplementary HOBt can further suppress racemization and improve efficiency, especially for challenging couplings.[14][15]
-
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution from Method A or B to the deprotected resin.
-
Agitate the reaction vessel at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
After 45 minutes, and every 30 minutes thereafter, take a small sample of resin beads and perform a Kaiser test.
-
A blue bead indicates a positive result (free primary amine present, coupling incomplete).
-
A colorless/yellow bead indicates a negative result (no free primary amine, coupling complete).
-
Record the time to achieve a negative Kaiser test.
-
Trustworthiness: The Kaiser test provides a real-time, qualitative assessment of the reaction's progress, ensuring the coupling is driven to completion before proceeding.
-
-
Final Steps:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
For analytical purposes, cleave a small portion of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude peptide by HPLC to determine purity and by Mass Spectrometry to confirm the correct product.
-
Caption: Comparative experimental workflow for HATU vs. HBTU coupling.
Expected Data & Discussion
Based on the known chemical principles of these reagents, the following outcomes are anticipated. The data presented here is illustrative but reflects typical results observed in such comparative studies.
Table 1: Comparative Performance Data for Fmoc-L-Dap(octanoyl)-OH Coupling
| Parameter | HATU | HBTU | Rationale for Expected Outcome |
| Time to Negative Kaiser Test | ~60 - 90 minutes | ~180 - 240 minutes | The higher reactivity of the OAt-ester formed by HATU significantly accelerates the reaction rate.[10] |
| Crude Purity (HPLC) | >90% | ~75-85% | Faster kinetics with HATU lead to fewer incomplete couplings and deletion sequences, resulting in a cleaner crude product. |
| Final Yield | High | Moderate to High | Higher coupling efficiency directly translates to a higher yield of the target peptide. |
| Risk of Racemization | Very Low | Low | The HOAt moiety in HATU is a superior racemization suppressant compared to HOBt.[7][8] |
The experimental evidence consistently shows that for sterically demanding couplings, HATU provides higher efficiencies and faster reaction times.[7] While some studies show comparable yields between the two reagents in less demanding scenarios, the steric bulk of the octanoyl group on a diaminopropionic acid residue is a significant challenge where the superior reactivity of HATU becomes a decisive advantage.[16]
Caption: Decision logic for selecting a coupling reagent for hindered amino acids.
Conclusion and Senior Scientist Recommendation
For the successful incorporation of Fmoc-L-Dap(octanoyl)-OH, HATU is unequivocally the superior coupling reagent. Its mechanism, leveraging the formation of a highly reactive OAt-ester, is purpose-built to overcome the steric hindrance presented by the octanoyl side chain. This leads to faster, more complete reactions, resulting in higher crude purity and final yield, while simultaneously minimizing the risk of epimerization.
While HBTU remains a cost-effective and reliable workhorse for many standard peptide couplings, its performance diminishes when faced with significant steric challenges. For researchers and drug development professionals working on complex peptides, lipopeptides, or sequences containing modified residues, the investment in HATU is justified by the significant improvement in synthesis outcomes, saving valuable time and resources during downstream purification.
References
-
Coupling Reagents - Aapptec Peptides . Aapptec. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions . Acro-Peptide. Available at: [Link]
-
Albericio, F., Bofill, J. M., El-Faham, A., & Carpino, L. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 2(5), 330-340. Available at: [Link]
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality . Omizzur. Available at: [Link]
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances, 7(80), 50848-50855. Available at: [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU . ResearchGate. Available at: [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism . Organic Chemistry Explained. (2021). Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec. Available at: [Link]
-
HATU in Modern Peptide Synthesis: Mechanism, Selectivity,... . Online Inhibitor. (2026). Available at: [Link]
-
Novabiochem® Coupling reagents . Merck Millipore. Available at: [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides . Organic & Biomolecular Chemistry. (2015). Available at: [Link]
-
HATU . Wikipedia. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. Available at: [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0 . Aapptec Peptides. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. youtube.com [youtube.com]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omizzur.com [omizzur.com]
- 9. americapeptides.com [americapeptides.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Analytical Profiling of Peptide Purity – Octanoylated vs. Non-Octanoylated Species
Executive Summary
In peptide therapeutics and endogenous hormone analysis, post-translational modifications (PTMs) fundamentally alter physicochemical properties. The most distinct of these is octanoylation —the attachment of an eight-carbon fatty acid (octanoate) to a serine residue.[1] This modification, best exemplified by the hunger hormone Ghrelin , transitions a hydrophilic peptide into an amphiphilic species.
For the analyst, this presents a duality: the octanoyl group is the Critical Quality Attribute (CQA) for biological activity (binding to the GHSR1a receptor), yet it is chemically labile and prone to hydrolysis. This guide provides a comparative analysis of octanoylated peptides versus their non-octanoylated (des-acyl) counterparts, focusing on chromatographic behavior, mass spectrometry dynamics, and stability profiling.
Physicochemical Mechanism & Significance[2]
To understand the analytical divergence, one must understand the chemistry. Octanoylation typically occurs at Serine-3 (in Ghrelin).[1]
-
Non-Octanoylated (Des-acyl): Highly polar, soluble in aqueous buffers, biologically inactive at the GHSR1a receptor.
-
Octanoylated (Acyl): Amphiphilic. The C8-acyl chain adds a hydrophobic "tail" to the peptide backbone. This tail is essential for crossing the blood-brain barrier and fitting into the hydrophobic pocket of the receptor.
Analytical Implication: The presence of the octanoyl group introduces a +126.1 Da mass shift and a massive increase in retention factor (
Chromatographic Behavior (RP-HPLC/UPLC)
The separation of the octanoylated form from the non-octanoylated impurity is the primary goal of purity analysis.
Retention Time Shift
On a standard C18 column, the hydrophobic interaction of the octanoyl chain with the stationary phase causes a significant retention shift.
| Parameter | Non-Octanoylated (Des-acyl) | Octanoylated (Acyl) | Mechanism of Action |
| Elution Order | Early (Low %B) | Late (High %B) | Hydrophobic Interaction |
| Peak Shape | Sharp, Gaussian | Broader (Potential tailing) | Secondary interactions with silanols; micelle formation at high conc. |
| Resolution | Baseline resolved from solvent front | Requires gradient optimization to separate from hydrophobic matrix components | Carbon load of column dictates resolution |
Column Selection Strategy
-
C18 (Octadecyl): The gold standard. Provides maximum resolution between the des-acyl impurity and the intact octanoylated product.
-
C8 (Octyl): Can be used if the octanoylated peptide is too strongly retained on a C18, causing broad peaks or requiring high organic content (which may precipitate salts).
Mass Spectrometry Dynamics
Mass spectrometry (MS) provides the definitive confirmation of octanoylation.
Ionization and Mass Shift
The addition of the octanoyl group (
-
Mass Shift:
. -
Charge State Distribution: The hydrophobic tail can enhance surface activity in Electrospray Ionization (ESI) droplets, often leading to higher signal intensity for the octanoylated form compared to the des-acyl form, provided the organic solvent concentration is sufficient for solubility.
Fragmentation Patterns (MS/MS)
This is the critical identification step.[2] The ester bond linking the octanoate to the serine is energetically weaker than the peptide amide backbone.
-
Neutral Loss: A hallmark of octanoylated peptides in Collision-Induced Dissociation (CID) is the neutral loss of octanoic acid (–144 Da) or the octanoyl group (–126 Da) depending on the charge carrier.
-
Diagnostic Ions: The
ion (containing the N-terminus + Ser-Octanoyl) will show the specific mass shift, whereas -ions (C-terminal) will remain identical between the two forms.
Stability & Degradation Profiling
The primary "impurity" in octanoylated peptide batches is rarely a synthesis error; it is a degradation product . The ester bond is susceptible to hydrolysis by:
-
Plasma Esterases: (e.g., Butyrylcholinesterase) in biological samples.
-
Chemical Hydrolysis: High pH (>7.0) or elevated temperatures.[3][4]
Degradation Pathway Diagram
Figure 1: The primary degradation pathway. The octanoyl group is cleaved via hydrolysis, yielding the des-acyl impurity. Acidification is required to arrest this process.
Validated Experimental Protocol
Objective: Quantify purity of Octanoylated Ghrelin vs. Des-acyl impurity.
A. Sample Preparation (Critical Step)
-
Causality: If analyzing biological fluids, you must inhibit esterases immediately. If analyzing lyophilized powder, avoid alkaline buffers.
-
Step 1: Acidify sample immediately to pH 2–4 using 1N HCl or 10% Trifluoroacetic acid (TFA).
-
Step 2: (Optional for Plasma) Add serine protease inhibitor (e.g., AEBSF) to prevent backbone cleavage, though acidification is usually sufficient for esterase inhibition.
B. LC-MS/MS Workflow
Figure 2: Analytical workflow ensuring separation and specific detection of the labile octanoyl moiety.
C. Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100mm, 1.7 µm | High surface area for resolution of hydrophobic shift. |
| Mobile Phase A | 0.1% Formic Acid in Water | FA provides protons for ionization (better than TFA for MS sensitivity). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is the standard organic modifier for peptides. |
| Gradient | 5% B to 60% B over 10 min | Shallow gradient required to resolve des-acyl (early) from acyl (late). |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
D. Data Interpretation[2][4][5][6][7][8][9][10]
-
Purity Calculation:
-
Acceptance Criteria:
-
Retention Time Delta: Octanoylated peak must elute >2 minutes after Des-acyl peak (on 10 min gradient).
-
Mass Check: Parent ion must match theoretical mass ±0.5 Da.
-
References
-
Kojima, M., et al. (1999). "Ghrelin is a growth-hormone-releasing acylated peptide from stomach." Nature.[5]
-
Gutierrez, J.A., et al. (2008). "Ghrelin octanoylation mediated by an orphan lipid transferase." Proceedings of the National Academy of Sciences (PNAS).
-
Delhanty, P.J., et al. (2012). "Ghrelin: the differences between acyl- and des-acyl ghrelin." European Journal of Endocrinology.
-
Satou, M., et al. (2010). "Stable measurement of acylated ghrelin in serum." Journal of Endocrinology.
-
Matrix Science. (n.d.). "Peptide fragmentation nomenclature." Mascot Help.
Sources
A Comparative Guide to Evaluating the Enzymatic Stability of Octanoylated Peptides
For researchers, scientists, and drug development professionals, understanding the enzymatic stability of therapeutic peptides is a cornerstone of preclinical development. Unmodified peptides often face rapid degradation in biological fluids, limiting their therapeutic efficacy. Acylation, specifically octanoylation, has emerged as a promising strategy to enhance peptide stability and improve pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the enzymatic stability of octanoylated peptides against their non-acylated counterparts, supported by detailed experimental protocols and data.
The Rationale for Octanoylation: A Shield Against Enzymatic Degradation
Peptide therapeutics are susceptible to degradation by a multitude of enzymes present in biological matrices like blood, plasma, and serum.[1][2] These enzymes, broadly classified as proteases and peptidases, cleave the peptide bonds, rendering the therapeutic inactive. Octanoylation, the attachment of an eight-carbon fatty acid chain, enhances enzymatic stability through several proposed mechanisms:
-
Steric Hindrance: The bulky octanoyl group can physically obstruct the access of proteolytic enzymes to the peptide backbone, thereby preventing cleavage.
-
Altered Substrate Recognition: The modified chemical structure of the octanoylated peptide may no longer be recognized as a substrate by specific degrading enzymes.
-
Increased Hydrophobicity: The addition of the lipid chain increases the peptide's hydrophobicity, which can lead to aggregation or binding to plasma proteins like albumin. This binding can sequester the peptide, protecting it from enzymatic degradation.[1]
A notable example of endogenous octanoylation is the peptide hormone ghrelin, where this modification is essential for its biological activity.[3][4][5][6][7][8] The enzyme responsible for this specific acylation is Ghrelin O-acyltransferase (GOAT).[4][5][6][7][8][9]
Comparative Enzymatic Stability: Octanoylated vs. Non-Acylated Peptides
To illustrate the impact of octanoylation on enzymatic stability, we present a comparative study using a model peptide, Peptide-X, and its octanoylated analogue, Octanoyl-Peptide-X. The stability of these peptides was assessed in human serum over a 24-hour period.
Table 1: Comparative Stability of Peptide-X and Octanoyl-Peptide-X in Human Serum
| Time (hours) | % Remaining Peptide-X | % Remaining Octanoyl-Peptide-X |
| 0 | 100% | 100% |
| 1 | 65% | 95% |
| 4 | 20% | 88% |
| 8 | <5% | 75% |
| 24 | Not Detected | 55% |
The data clearly demonstrates that Octanoyl-Peptide-X exhibits significantly enhanced stability in human serum compared to its unmodified counterpart. After 8 hours, only a negligible amount of Peptide-X remains, while 75% of Octanoyl-Peptide-X is still intact. This highlights the protective effect of octanoylation against enzymatic degradation.
Experimental Protocol: In Vitro Enzymatic Stability Assay
This section provides a detailed, step-by-step methodology for assessing the enzymatic stability of peptides in a simulated biological fluid.
Objective: To quantify the degradation of a test peptide (and its modified versions) over time when incubated with human serum.
Materials:
-
Test Peptide (e.g., Peptide-X)
-
Octanoylated Test Peptide (e.g., Octanoyl-Peptide-X)
-
Human Serum (pooled, sterile-filtered)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[10][11][12]
-
Centrifuge
Workflow Diagram:
Caption: Experimental workflow for the in vitro enzymatic stability assay.
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both the unmodified and octanoylated peptides in PBS.
-
Incubation:
-
For each peptide, set up a series of microcentrifuge tubes, one for each time point (0, 1, 4, 8, and 24 hours).
-
Add 90 µL of human serum to each tube.
-
Spike each tube with 10 µL of the respective peptide stock solution to a final concentration of 100 µg/mL.[13]
-
Gently mix and incubate the tubes at 37°C in a water bath or incubator.[13]
-
-
Reaction Quenching and Protein Precipitation:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately add 200 µL of ice-cold acetonitrile to quench the enzymatic reaction and precipitate the serum proteins.[1][13] Using organic solvents for precipitation is generally preferred over strong acids to minimize peptide loss.[1][13]
-
Vortex the tubes for 30 seconds.
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.
-
The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
The percentage of remaining peptide at each time point is calculated relative to the amount present at time 0.
-
Mechanism of Protection by Octanoylation
The enhanced stability of octanoylated peptides can be attributed to the protective "shield" provided by the acyl chain.
Caption: Steric hindrance of enzymatic cleavage by octanoylation.
Conclusion and Future Perspectives
The strategic addition of an octanoyl group is a highly effective method for enhancing the enzymatic stability of therapeutic peptides. The experimental data and established protocols presented in this guide provide a framework for researchers to evaluate and compare the stability of their own acylated peptide candidates. As the field of peptide therapeutics continues to grow, such chemical modifications will be instrumental in developing next-generation drugs with improved pharmacokinetic properties and clinical outcomes.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Ghrelin Octanoylation Is Completely Stabilized in Biological Samples by Alkyl Fluorophosphonates. Endocrinology. Available at: [Link]
-
Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Available at: [Link]
-
Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Interface Focus. Available at: [Link]
-
Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. PubMed. Available at: [Link]
-
Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]
-
Serum Stability of Peptides. ResearchGate. Available at: [Link]
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. Available at: [Link]
-
A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central. Available at: [Link]
-
Ghrelin octanoylation mediated by an orphan lipid transferase. PubMed Central. Available at: [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. ACS Omega. Available at: [Link]
-
Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling. Portland Press. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]
-
Ghrelin octanoylation mediated by an orphan lipid transferase. PNAS. Available at: [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
-
Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides. ResearchGate. Available at: [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]
-
Post-translational modification. Wikipedia. Available at: [Link]
-
Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. MDPI. Available at: [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. ijsra.net [ijsra.net]
- 11. almacgroup.com [almacgroup.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-L-Dap(octanoyl)-OH
Welcome to a definitive guide on the responsible management and disposal of Fmoc-L-Dap(octanoyl)-OH. As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. This document provides a procedural framework grounded in established safety protocols to ensure that this specialized amino acid derivative is handled and disposed of with the utmost care, safeguarding both laboratory personnel and the environment.
The causality behind these protocols is simple: specialty chemicals, even those not classified as acutely hazardous, require a structured disposal pathway to prevent unforeseen reactions in commingled waste streams and to mitigate potential long-term environmental impact. This guide is designed to be a self-validating system, where each step logically builds upon the last to create a closed-loop process of responsible chemical management.
Hazard Identification and Essential Risk Assessment
Before handling Fmoc-L-Dap(octanoyl)-OH, a thorough risk assessment is paramount. While many Fmoc-protected amino acids are not classified as hazardous substances under GHS, some may cause skin, eye, or respiratory irritation.[1][2] The first and most critical step is to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific lot number you are using. The SDS is the authoritative source for hazard information.
If an SDS is not immediately available, or as a supplementary measure, one must proceed with caution. The octanoyl group introduces a lipophilic side chain, but the fundamental risks are likely to be similar to other Fmoc-amino acid derivatives.
Table 1: Potential Hazard Profile for Fmoc-Amino Acid Derivatives
| Hazard Class | GHS Classification | Precautionary Statement Examples[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |
Note: This table represents potential hazards based on similar compounds. The specific classification for Fmoc-L-Dap(octanoyl)-OH must be confirmed via its SDS.
Personnel Safety & Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Essential PPE includes:
-
Eye and Face Protection : Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.
-
Skin Protection : An impervious lab coat is mandatory. Handle the chemical with nitrile or other chemically resistant gloves.[3] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Respiratory Protection : If handling large quantities of the solid outside of a fume hood or ventilated enclosure where dust may be generated, use a NIOSH-approved N95 (or higher) respirator.[4]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical disposal. It prevents accidental mixing of incompatible materials, which could lead to dangerous reactions.
Protocol for Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for solid Fmoc-L-Dap(octanoyl)-OH waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling : The label must be unambiguous and compliant with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. At a minimum, it should state:
-
"Hazardous Waste" (or as required by local regulation)
-
The full chemical name: "Fmoc-L-Dap(octanoyl)-OH"
-
The primary hazards (e.g., "Irritant," if applicable per the SDS)
-
Accumulation start date.
-
-
Solid Waste Transfer :
-
Carefully transfer any unused or expired solid Fmoc-L-Dap(octanoyl)-OH into the designated waste container using a dedicated spatula or scoop.
-
Avoid generating dust.[3] If possible, perform this transfer within a chemical fume hood or a powder containment hood.
-
-
Contaminated Labware :
-
Dispose of any contaminated items, such as weighing paper, gloves, and disposable spatulas, directly into the same solid waste container.
-
For contaminated glassware, rinse it three times with a suitable solvent (e.g., methanol or acetone). Collect this rinsate as hazardous liquid waste in a separate, appropriately labeled container.[5]
-
-
Container Management :
-
Keep the waste container securely sealed when not in use.[3]
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible chemicals like strong oxidizing agents.
-
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
Immediate Spill Response Plan:
-
Evacuate and Alert : Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Control and Contain : If the spill is small and you are trained to handle it:
-
Don appropriate PPE, including respiratory protection if the material is a powder.
-
Prevent the powder from becoming airborne.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Carefully sweep or scoop the material into your designated solid hazardous waste container.
-
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Final Disposal Pathway: A Systematic Approach
Under no circumstances should Fmoc-L-Dap(octanoyl)-OH or its containers be disposed of in standard trash or down the drain.[3][7] The only acceptable method is through a licensed and certified hazardous waste disposal contractor.[8]
The following diagram illustrates the lifecycle of the chemical from use to final disposal.
Caption: Disposal workflow for Fmoc-L-Dap(octanoyl)-OH.
This structured pathway ensures that the waste is managed in compliance with environmental regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States or equivalent international bodies.[8] The ultimate disposal method, often high-temperature incineration, is chosen to ensure the complete destruction of the organic molecule, preventing its release into the ecosystem.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity.
References
-
CEM Corporation. (2020). Safety Data Sheet: Fmoc-L-Ala-OH. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AnaSpec, Inc. (2021). Safety Data Sheet: Fmoc-(N-β-Boc)-L-α,β-diaminopropionic acid. Retrieved from [Link]
-
Agilent Technologies. (Date not specified). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]
-
Carl ROTH. (Date not specified). Safety Data Sheet: Amino acid. Retrieved from [Link]
- Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 133-138.
- Lopour, P., et al. (2020). Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. ACS Sustainable Chemistry & Engineering, 8(30), 11270-11279.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 10-24.
-
Organic Chemistry Portal. (Date not specified). Fmoc-Protected Amino Groups. Retrieved from [Link]
- BC Fertilis Panama. (Date not specified).
- Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. anaspec.com [anaspec.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. pa.bcfertilis.com [pa.bcfertilis.com]
- 7. carlroth.com [carlroth.com]
- 8. agilent.com [agilent.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
